5-trans U-46619
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQANGKSBLPMBTJ-BRSNVKEHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028475 | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56985-40-1 | |
| Record name | U 46619 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56985-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,11-Methanoepoxy PGH2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-trans U-46619: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and a stereoisomer of the well-characterized thromboxane A2 (TXA2) mimetic, U-46619.[1] While often considered a minor impurity in commercial preparations of U-46619, this compound itself exhibits biological activity, primarily as an agonist of the thromboxane A2 receptor (TP receptor).[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound, making it a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Properties
The chemical identity of this compound is defined by its specific stereochemistry. Its systematic IUPAC name is (5E)-7-{(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl}hept-5-enoic acid. The key distinction from its more prevalent isomer, U-46619, lies in the trans configuration of the double bond at the 5th position of the heptenoic acid chain.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its parent compound U-46619 is presented below for comparative analysis.
| Property | This compound | U-46619 |
| CAS Number | 330796-58-2 | 56985-40-1 |
| Molecular Formula | C₂₁H₃₄O₄ | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol | 350.49 g/mol |
| Appearance | Not explicitly specified, likely a solution | Colorless liquid or powder |
| Purity | Typically ≥98% | Typically ≥98% |
| Solubility | Soluble in methyl acetate, DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (50 mg/ml) | Soluble in methyl acetate, DMF (100 mg/ml), DMSO (100 mg/ml), Ethanol (100 mg/ml) |
| Storage | Store at -20°C | Store at -20°C |
Biological Activity and Signaling Pathways
As a thromboxane A2 receptor agonist, this compound mimics the actions of the endogenous ligand, thromboxane A2. Its biological effects are primarily mediated through the activation of TP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades are complex and cell-type specific, but generally converge on pathways that regulate intracellular calcium levels and the contractility of smooth muscle.
Gq-PLC-Calcium Signaling Pathway
The canonical signaling pathway initiated by the activation of TP receptors involves the coupling to Gq proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. This sharp increase in intracellular calcium is a critical event in many cellular responses, including platelet aggregation and smooth muscle contraction.
RhoA/Rho Kinase (ROCK) Signaling Pathway
In addition to the Gq-PLC pathway, TP receptor activation is strongly linked to the RhoA/Rho kinase (ROCK) signaling cascade, particularly in vascular smooth muscle cells. This pathway plays a crucial role in sensitizing the contractile apparatus to calcium. Activated RhoA stimulates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP leads to a sustained phosphorylation of the myosin light chain, resulting in enhanced and prolonged smooth muscle contraction, even at sub-maximal calcium concentrations.
Experimental Protocols
The biological effects of this compound can be investigated using a variety of in vitro and ex vivo experimental models. Given its action as a thromboxane A2 receptor agonist, protocols established for U-46619 are directly applicable.
Vasoconstriction Assay in Isolated Arteries
This assay is used to determine the contractile effect of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., human subcutaneous resistance arteries, rat aorta) are dissected and mounted in a wire myograph system.[2] The myograph measures isometric tension.
-
Equilibration: The arterial rings are equilibrated in a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ and 5% CO₂ at 37°C.
-
Viability Check: The viability of the arterial segments is confirmed by inducing a contraction with a depolarizing agent such as potassium chloride (KCl).
-
Cumulative Concentration-Response Curve: After a washout period, cumulative concentrations of this compound are added to the organ bath, and the resulting increase in tension is recorded.[2]
-
Data Analysis: The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl. A concentration-response curve is plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Platelet Aggregation Assay
This assay measures the ability of this compound to induce the aggregation of platelets.
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors into an anticoagulant (e.g., sodium citrate). PRP is prepared by centrifugation at a low speed.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standardized concentration.
-
Light Transmission Aggregometry (LTA): The PRP is placed in a cuvette in an aggregometer, which measures changes in light transmission. As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.[3]
-
Agonist Addition: A baseline is established, and then this compound is added to the PRP to induce aggregation.
-
Data Recording and Analysis: The change in light transmission over time is recorded, and the maximal aggregation percentage is determined.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the TP receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the TP receptor are prepared from a suitable source (e.g., platelets, transfected cell lines).
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the TP receptor (e.g., [³H]-U-46619) in the presence of varying concentrations of unlabeled this compound.[4]
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.[4]
-
Quantification of Radioactivity: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to construct a competition binding curve, from which the inhibition constant (Ki) of this compound can be calculated. This value represents the affinity of the compound for the receptor.
Conclusion
This compound, while often overlooked as an isomer of U-46619, is a potent thromboxane A2 receptor agonist with significant biological activity. Its ability to activate the Gq-PLC-calcium and RhoA/ROCK signaling pathways makes it a valuable tool for studying the physiological and pathophysiological roles of the thromboxane system. The experimental protocols outlined in this guide provide a solid foundation for researchers to investigate the effects of this compound in various biological systems. A thorough understanding of the chemical properties and signaling mechanisms of this compound will undoubtedly contribute to the advancement of research in areas such as cardiovascular disease, thrombosis, and inflammation.
References
- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 2. reprocell.com [reprocell.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. Characterization of the Prostaglandin H2 Mimic: Binding to the Purified Human Thromboxane A2 Receptor in Solution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 5-trans U-46619 and its Isomer, U-46619
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of the potent thromboxane A2 (TP) receptor agonist, U-46619, and its lesser-studied isomer, 5-trans U-46619. This document details their interaction with the TP receptor, subsequent downstream signaling cascades, and the resulting physiological effects, with a focus on platelet aggregation and smooth muscle contraction. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using DOT language diagrams.
Introduction to U-46619 and this compound
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2, first synthesized in 1975.[1] It is a potent and selective agonist of the thromboxane A2 (TP) receptor, mimicking the physiological effects of thromboxane A2, a key mediator in thrombosis and hemostasis.[1][2] These effects primarily include the induction of platelet aggregation and the contraction of vascular smooth muscle.[1]
This compound is the geometric isomer of U-46619, differing in the configuration of the double bond at the 5th carbon position. It is often present as a minor impurity (2-5%) in commercially available preparations of U-46619.[3] While the biological activity of U-46619 is extensively documented, this compound is less characterized. The primary reported activity of this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES), where it was found to be about half as potent as the 5-cis version (U-46619).[3]
Receptor Binding and Affinity
U-46619 exerts its effects by binding to the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Radioligand binding assays using [3H]-U-46619 have been instrumental in characterizing this interaction.
Quantitative Data: Receptor Binding Affinity
| Ligand | Preparation | Radioligand | K_d (nM) | B_max (fmol/mg protein) | Reference |
| U-46619 | Pig Aorta Smooth Muscle Membranes | [3H]-U-46619 | 42 - 68 | 87.8 | [4] |
| U-46619 | Washed Human Platelets | [3H]-U-46619 | 41 ± 9 (High-affinity) | 19.4 ± 5.3 fmol/10^7 platelets | [5] |
| U-46619 | Washed Human Platelets | [3H]-U-46619 | 1460 ± 470 (Low-affinity) | - | [5] |
Downstream Signaling Pathways
Upon binding to the TP receptor, U-46619 initiates a cascade of intracellular signaling events. The TP receptor primarily couples to Gq alpha subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration ([Ca2+]i) is a critical event for both platelet aggregation and smooth muscle contraction. DAG, along with elevated [Ca2+]i, activates Protein Kinase C (PKC).
Furthermore, U-46619-mediated TP receptor activation stimulates the RhoA/Rho-kinase signaling pathway, which contributes to the sensitization of the contractile apparatus to Ca2+ in smooth muscle cells.[6] The activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 has also been reported as a downstream consequence of TP receptor stimulation by U-46619.[6]
Signaling Pathway Diagram
Caption: U-46619 signaling pathway in platelets and smooth muscle cells.
Physiological Effects and Potency
The primary physiological responses to U-46619 are platelet aggregation and smooth muscle contraction, making it a valuable tool for studying these processes.
Quantitative Data: Functional Potency (EC50 values)
| Effect | Tissue/Cell Type | Species | EC50 (µM) | Reference |
| Platelet Shape Change | Platelets | Human | 0.013 | [6] |
| Platelet Aggregation | Platelets | Human | 0.58 | [6] |
| Serotonin Release | Platelets | Human | 0.536 | [5] |
| Fibrinogen Receptor Binding | Platelets | Human | 0.53 | [5] |
| Myosin Light Chain Phosphorylation | Platelets | Human | 0.057 | [5] |
| Vasoconstriction | General | - | 0.035 |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of U-46619 are provided below.
Radioligand Binding Assay
This assay is used to determine the affinity (Kd) and density (Bmax) of U-46619 for the TP receptor.
Caption: Workflow for a radioligand binding assay with [3H]-U-46619.
-
Membrane Preparation:
-
Isolate platelets from whole blood by differential centrifugation or prepare microsomes from smooth muscle tissue by homogenization and ultracentrifugation.
-
Resuspend the final membrane pellet in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a series of tubes, add a fixed amount of membrane protein (e.g., 50-100 µg).
-
Add increasing concentrations of [3H]-U-46619.
-
For determination of non-specific binding, add a high concentration of unlabeled U-46619 (e.g., 10 µM) to a parallel set of tubes.
-
Incubate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Platelet Aggregation Assay
This functional assay measures the ability of U-46619 to induce platelet aggregation.
Caption: Workflow for a platelet aggregation assay using U-46619.
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.
-
-
Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
-
After a brief pre-incubation, add a known concentration of U-46619 to the PRP.
-
Record the change in light transmission, which corresponds to the degree of platelet aggregation, for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximal percentage of aggregation for each concentration of U-46619.
-
Plot the concentration-response curve and calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response.
-
Vascular Smooth Muscle Contraction Assay
This assay measures the contractile response of isolated blood vessels to U-46619.
Caption: Workflow for a vascular smooth muscle contraction assay.
-
Tissue Preparation:
-
Euthanize the experimental animal according to approved ethical guidelines.
-
Carefully dissect the desired blood vessel (e.g., thoracic aorta) and place it in cold physiological salt solution (e.g., Krebs-Henseleit solution).
-
Clean the vessel of adherent connective tissue and cut it into rings of a specific width (e.g., 2-4 mm).
-
-
Isometric Tension Recording:
-
Mount the vessel rings between two hooks in an organ bath containing physiological salt solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one hook to a force-displacement transducer to record isometric tension.
-
Apply an optimal resting tension to the vessel rings and allow them to equilibrate for a period of time (e.g., 60-90 minutes).
-
-
Experimental Procedure:
-
After equilibration, induce a reference contraction with a depolarizing agent (e.g., KCl) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
Add cumulative concentrations of U-46619 to the organ bath and record the contractile response.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Construct a concentration-response curve and calculate the EC50 value for U-46619.
-
Conclusion
U-46619 is a well-established and potent thromboxane A2 receptor agonist that serves as an invaluable tool for investigating the roles of the TP receptor in health and disease. Its mechanism of action involves binding to the TP receptor, leading to the activation of Gq-PLC-IP3/DAG signaling, an increase in intracellular calcium, and the activation of the RhoA/Rho-kinase pathway. These signaling events culminate in robust platelet aggregation and smooth muscle contraction. In contrast, its isomer, this compound, is less studied, with its primary known activity being the inhibition of microsomal prostaglandin E2 synthase. Further research is warranted to fully elucidate the pharmacological profile of this compound and its potential interactions with the TP receptor and other signaling pathways. This guide provides a comprehensive foundation for researchers and drug development professionals working with these compounds.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U46619 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 4. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
The Biological Activity of 5-trans U-46619: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of 5-trans U-46619, a geometric isomer of the potent thromboxane A2 (TP) receptor agonist, U-46619. While U-46619 is extensively characterized and widely used as a stable synthetic analog of prostaglandin H2 (PGH2), data on the biological activity of its 5-trans isomer is exceedingly scarce. This document summarizes the available information, highlighting its identification as a minor impurity in U-46619 preparations and its known, albeit limited, biological effects. The significant knowledge gap concerning the pharmacology of this compound is also addressed, providing a clear perspective for future research endeavors.
Introduction: The U-46619 Isomers
U-46619, chemically known as (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, is a cornerstone tool in prostanoid research. Its 5-cis double bond is a key structural feature for its potent agonistic activity at the thromboxane A2 (TP) receptor, leading to a wide range of physiological effects, including platelet aggregation and smooth muscle contraction.[1] In contrast, this compound, also referred to as 5,6-trans U-46619, is the geometric isomer with a trans configuration at the 5,6-double bond.[2]
Commercial preparations of U-46619 typically contain this compound as a minor impurity, generally constituting 2-5% of the total compound.[3] This has led to some investigation into its distinct biological properties to understand its potential contribution to the observed effects of technical-grade U-46619.
Known Biological Activity: Inhibition of Prostaglandin E Synthase
To date, the only separately tested and published biological activity of this compound is its inhibitory effect on microsomal prostaglandin E2 synthase (mPGES).[2][3] In a study by Quraishi et al. (2002), this compound was found to be an inhibitor of this enzyme, which is involved in the inflammatory cascade.[4] However, its potency was approximately half that of its 5-cis counterpart, U-46619, in the same assay.[3]
This finding suggests that the 5-trans isomer may possess anti-inflammatory properties, a stark contrast to the pro-inflammatory and pro-thrombotic actions mediated by the TP receptor agonism of U-46619.
Uncharacterized Thromboxane A2 Receptor Activity
Crucially, there is a complete lack of published data regarding the activity of this compound at the thromboxane A2 (TP) receptor. The potent agonism of U-46619 at this receptor is central to its biological function.[1][5] The geometric isomerization of the 5,6-double bond from cis to trans can significantly alter the molecule's three-dimensional structure, which is critical for receptor binding and activation.
Without experimental data, any potential interaction of this compound with the TP receptor remains purely speculative. It is plausible that the trans configuration hinders or prevents effective binding to the TP receptor, which would explain the focus on its mPGES inhibitory activity.
Data Presentation: Quantitative Data Summary
Due to the limited research on this compound, a comprehensive table of quantitative pharmacological data cannot be compiled. The only available comparative data point is presented below.
| Compound | Target | Activity | Potency | Reference |
| This compound | Microsomal Prostaglandin E Synthase (mPGES) | Inhibition | Approx. half as potent as U-46619 | [3] |
| U-46619 (5-cis) | Microsomal Prostaglandin E Synthase (mPGES) | Inhibition | - | [3] |
| U-46619 (5-cis) | Thromboxane A2 (TP) Receptor | Agonism | EC50 = 0.035 µM | [5] |
Experimental Protocols
Detailed experimental protocols specifically designed for the investigation of this compound are not available in the public domain. The singular study identifying its mPGES inhibitory activity utilized a reversed-phase HPLC assay to measure the production of tritiated prostaglandin E2 by membranes from cells overexpressing human microsomal PGE synthase.[4] For researchers interested in replicating or expanding upon this work, the methodology is detailed in the publication by Quraishi et al. (2002).[4]
Signaling Pathways and Logical Relationships
Given the absence of data on the receptor-mediated signaling of this compound, a diagram of its signaling pathway cannot be constructed. The logical relationship based on current knowledge is straightforward and can be visualized as follows:
Conclusion and Future Directions
The biological activity of this compound remains largely uncharted territory. Its characterization as a minor impurity in U-46619 preparations and its comparatively weak inhibition of mPGES are the only established facts. The critical question of its interaction, or lack thereof, with the thromboxane A2 receptor is a significant knowledge gap that warrants investigation.
Future research should focus on the following areas:
-
Synthesis and Purification: Development of methods to synthesize or isolate pure this compound to enable definitive pharmacological studies.
-
Receptor Binding Assays: Determination of the binding affinity of this compound for the TP receptor and other prostanoid receptors.
-
Functional Assays: Evaluation of the functional activity of this compound in cell-based and tissue-based assays to assess for agonism or antagonism at the TP receptor.
-
In vivo Studies: Investigation of the physiological effects of pure this compound in animal models.
A thorough characterization of this compound will not only provide a more complete understanding of the pharmacology of U-46619 preparations but also has the potential to uncover novel biological activities and structure-activity relationships within the prostanoid family.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 4. Inhibition of inducible prostaglandin E(2) synthase by 15-deoxy-Delta(12,14)-prostaglandin J(2) and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
5-trans U-46619 as a microsomal prostaglandin E2 synthase inhibitor
An In-Depth Technical Guide on 5-trans U-46619 as a Microsomal Prostaglandin E2 Synthase-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of this compound and its activity as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). While the parent compound, U-46619, is widely recognized as a potent thromboxane A2 (TP) receptor agonist, its 5-trans isomer has been identified as an inhibitor of the terminal enzyme in prostaglandin E2 synthesis.[1][2][3] This document consolidates the available data on its inhibitory action, presents relevant experimental protocols, and visualizes the associated biochemical pathways and workflows.
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade.[4] As a member of the membrane-associated proteins in the eicosanoid and glutathione metabolism (MAPEG) superfamily, mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[5] This process is the final step in the synthesis of PGE2, a potent mediator of inflammation, pain, fever, and various cancers.[4][5] The expression of mPGES-1 is often induced by pro-inflammatory stimuli, and it is functionally coupled with cyclooxygenase-2 (COX-2) to drive PGE2 production.[6] Consequently, selective inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammatory diseases while potentially avoiding the gastrointestinal and cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes.[7][8]
The Prostaglandin E2 Synthesis Pathway and Inhibition by this compound
The synthesis of PGE2 is a multi-step process initiated by the release of arachidonic acid from the cell membrane. This pathway, and the specific point of inhibition by this compound, is illustrated below.
Quantitative Data: Inhibitory Potency of U-46619 Isomers
This compound originates as a minor impurity, typically constituting 2-5% of commercial U-46619 preparations.[2] Its biological activity as a prostaglandin E synthase inhibitor has been sparsely investigated. The only published account to date directly comparing the 5-trans and 5-cis isomers found that this compound was approximately half as potent as the 5-cis version in inhibiting the enzyme.[2]
| Compound | Target Enzyme | IC50 (µM) | Source |
| 5-cis U-46619 | Prostaglandin E Synthase | ~15 | [2] (Potency estimated) |
| This compound | Prostaglandin E Synthase | ~30 | [2] (Potency estimated) |
Note: The precise IC50 values are inferred based on the reported relative potency. The original study should be consulted for definitive values.
Experimental Protocol: mPGES-1 Inhibition Assay
The following is a representative methodology for determining the inhibitory activity of compounds like this compound against mPGES-1. This protocol is based on standard assays described in the literature for mPGES-1 inhibitors.
Objective: To quantify the in vitro inhibition of recombinant human mPGES-1 by this compound.
Materials:
-
Recombinant human mPGES-1
-
Prostaglandin H2 (PGH2), substrate
-
Glutathione (GSH), cofactor
-
Test compound (this compound) dissolved in DMSO
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., a solution of ferric chloride and citric acid)
-
Prostaglandin E2 (PGE2) standard
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 quantification
Procedure:
-
Enzyme Preparation: Dilute the recombinant human mPGES-1 to the desired concentration in the reaction buffer.
-
Compound Incubation: In a microtiter plate, add the reaction buffer, GSH, and varying concentrations of this compound (or vehicle control, DMSO). Pre-incubate with the diluted mPGES-1 enzyme for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, PGH2, to each well.
-
Reaction Incubation: Allow the reaction to proceed for a short duration (e.g., 60 seconds) at a controlled temperature (e.g., 25°C).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Quantification of PGE2: Measure the concentration of the product, PGE2, in each well using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of mPGES-1 inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of this compound required to inhibit PGE2 production by 50%.
Conclusion
While this compound is primarily known as an impurity in preparations of the TP receptor agonist U-46619, it demonstrates inhibitory activity against mPGES-1.[2] Its potency is modest compared to its 5-cis isomer and significantly lower than dedicated mPGES-1 inhibitors that report IC50 values in the nanomolar range.[4][6] Nevertheless, this activity is noteworthy for researchers working with U-46619, as the presence of this isomer could confound experimental results, particularly in studies related to prostaglandin synthesis. For professionals in drug development, the structure of U-46619 isomers could serve as a starting point for designing novel mPGES-1 inhibitors, although significant optimization would be required to enhance potency and selectivity. This guide provides the foundational technical information for understanding and further investigating the role of this compound as an mPGES-1 inhibitor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. e-century.us [e-century.us]
- 5. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal Structures of mPGES-1 Inhibitor Complexes Form a Basis for the Rational Design of Potent Analgesic and Anti-Inflammatory Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro stability of 5-trans U-46619 solutions
An In-depth Technical Guide on the In Vitro Stability of U-46619 Solutions
Introduction
U-46619 is a stable, synthetic analogue of the prostaglandin endoperoxide PGH₂, which acts as a potent thromboxane A₂ (TXA₂) receptor agonist.[1][2] Due to the inherent instability of native thromboxane A₂ in aqueous solutions (half-life of approximately 32 seconds at pH 7.4), U-46619 is widely used in biomedical research to study TXA₂-mediated physiological and pathological processes, such as platelet aggregation and vasoconstriction.[3][4] Its stability makes it a reliable tool for in vitro and in vivo experimental setups.[1][2]
This guide provides a comprehensive overview of the in vitro stability of U-46619 solutions, focusing on its handling, storage, and the methodologies for assessing its stability. It also briefly discusses its common isomer, 5-trans U-46619. This document is intended for researchers, scientists, and drug development professionals who utilize U-46619 in their work.
Chemical and Physical Properties
U-46619 is a bicyclic compound that mimics the structure of PGH₂.[2] Its 5-trans isomer, which can be present as a minor impurity in commercial preparations, has also been characterized.[5] The key properties are summarized below.
| Property | U-46619 | This compound |
| IUPAC Name | (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxyoct-1-en-1-yl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid[2] | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid[6] |
| Synonyms | 9,11-Dideoxy-9α,11α-methanoepoxy PGF₂α[7] | 5,6-trans U-46619[6] |
| CAS Number | 56985-40-1[1][8] | 330796-58-2[6] |
| Molecular Formula | C₂₁H₃₄O₄[1][7] | C₂₁H₃₄O₄[6] |
| Molecular Weight | ~350.5 g/mol [1][2][7] | 350.5 g/mol [6] |
| Purity | ≥98%[1][7] | ≥98%[6] |
| Appearance | Supplied as a clear, colorless liquid in methyl acetate[7][8] | Supplied as a solution in methyl acetate[6] |
Solution Preparation, Solubility, and Handling
Proper handling and preparation of U-46619 solutions are critical to maintaining its integrity and ensuring experimental reproducibility.
Reconstitution and Solvent Exchange
U-46619 is typically supplied as a solution in methyl acetate.[1][7] To prepare solutions in other solvents, the following procedure is recommended:
-
Evaporate the original methyl acetate solvent under a gentle stream of inert nitrogen gas.
-
Immediately add the desired solvent of choice.
-
Ensure the new solvent has been purged with an inert gas to minimize oxidation.[7]
Solubility
The solubility of U-46619 in various common laboratory solvents has been determined and is crucial for preparing appropriate stock concentrations.
| Solvent | Approximate Solubility |
| Ethanol | ~100 mg/mL[7] |
| DMSO | ~100 mg/mL[7] |
| Dimethylformamide (DMF) | ~100 mg/mL[7] |
| PBS (pH 7.2) | ~1 mg/mL[7] |
In Vitro Stability and Storage
While U-46619 is considered a stable analogue of TXA₂, its stability is highly dependent on the solvent and storage conditions.[3][4]
Stock Solutions (in Organic Solvents)
Stock solutions of U-46619 in organic solvents like methyl acetate, ethanol, or DMSO are relatively stable when stored under appropriate conditions. Long-term storage can lead to gradual degradation, and repeated freeze-thaw cycles should be avoided.[9]
Aqueous Solutions
U-46619 is sparingly soluble and significantly less stable in aqueous buffers.[7] It is strongly recommended that aqueous solutions are prepared fresh for each experiment and are not stored for more than one day.[7] The limited stability in aqueous media is a critical consideration for in vitro assays.
Recommended Storage Conditions
The following table summarizes the recommended storage conditions based on manufacturer data sheets.
| Solution Type | Solvent | Storage Temperature | Recommended Duration |
| Stock Solution | Methyl Acetate | -20°C | ≥ 2 years[7][10] |
| Stock Solution | Methyl Acetate | -80°C | Up to 6 months[9] |
| Stock Solution | Methyl Acetate | -20°C | Up to 1 month[9] |
| Aqueous Dilution | PBS or other buffers | 2-8°C | Not recommended for more than one day[7] |
Experimental Protocols for Stability Assessment
While specific degradation kinetics for U-46619 are not widely published, a standard stability-indicating study can be performed using established analytical techniques.[11]
General Workflow for Stability Testing
A typical workflow for assessing the in vitro stability of a U-46619 solution involves sample preparation, incubation under defined stress conditions, and analysis at various time points.
Caption: General workflow for an in vitro stability study of U-46619.
Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability testing, as it can separate and quantify the parent compound from its potential degradation products.[11]
A representative HPLC method for U-46619 analysis is detailed below. Note: This is a general protocol and should be optimized for specific laboratory conditions.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at ~210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Quantification | Peak area integration compared against a standard curve of known U-46619 concentrations |
Mechanism of Action and Signaling Pathway
U-46619 exerts its biological effects by binding to and activating the Thromboxane A₂ (TP) receptor, a G-protein coupled receptor (GPCR).[9] This activation triggers several downstream signaling cascades responsible for its physiological effects.
Caption: Simplified signaling pathway of U-46619 via the TP receptor.
Activation of the TP receptor by U-46619 leads to the stimulation of G-proteins such as Gq and G12/13.[9] This subsequently activates downstream pathways including phospholipase C (PLC), RhoA, and mitogen-activated protein kinases (MAPKs) like ERK-1, ERK-2, and p38, ultimately resulting in increased intracellular calcium, platelet aggregation, and smooth muscle contraction.[1][9]
Conclusion
References
- 1. rndsystems.com [rndsystems.com]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. U46619 | Hart Biologicals [hartbio.co.uk]
- 5. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. U-46619 - Immunomart [immunomart.com]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
5-trans U-46619: A Technical Guide for Researchers
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Abstract
This technical guide provides an in-depth overview of 5-trans U-46619, a chemical compound of significant interest to researchers in pharmacology and drug development. This document consolidates key data, including its chemical properties, biological activity, and relevant experimental protocols. Special emphasis is placed on its relationship with its well-studied isomer, U-46619, a potent thromboxane A2 (TP) receptor agonist. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2). Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 330796-58-2 | |
| Molecular Weight | 350.5 g/mol | |
| Molecular Formula | C₂₁H₃₄O₄ | |
| Synonyms | 5,6-trans U-46619 | |
| Purity | ≥98% | |
| Solubility | Soluble in DMF, DMSO, and Ethanol |
Biological Activity
The biological activity of this compound has not been as extensively studied as its cis-isomer, U-46619. However, it is recognized as an isomer of a potent thromboxane A2 (TP) receptor agonist and is itself a TP receptor agonist.[1] It is often found as a minor impurity (2-5%) in commercial preparations of U-46619.[1]
One study has reported that this compound is approximately half as potent as the 5-cis version (U-46619) as an inhibitor of microsomal prostaglandin E synthase (mPGES-1).[1]
Given the limited direct data on this compound, the well-documented biological activities of U-46619 serve as a primary reference. U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor, with an EC₅₀ of 0.035 μM.[2] It mimics the effects of thromboxane A2, including inducing platelet aggregation and contraction of smooth muscle.[3]
Signaling Pathways
As a thromboxane A2 receptor agonist, the signaling cascade initiated by this compound is presumed to be similar to that of U-46619. Activation of the G-protein coupled TP receptor leads to the stimulation of multiple downstream pathways.
Gq-Mediated Pathway
Activation of the Gq alpha subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC).
References
Methodological & Application
Application Notes and Protocols for the Thromboxane A2 Receptor Agonist 5-trans U-46619
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-46619 is a stable synthetic analog of the potent but unstable endoperoxide prostaglandin H2 (PGH2) and acts as a selective and potent agonist for the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[1][2][3] Its stability and potent agonist activity make it an invaluable tool in cardiovascular research, particularly in studies related to hemostasis, thrombosis, and vascular tone. U-46619 reliably induces platelet aggregation and vasoconstriction, mimicking the physiological and pathological effects of TXA2.[4][5] These application notes provide detailed protocols for the use of U-46619 in common experimental models and summarize its key signaling pathways and quantitative parameters.
Signaling Pathways of U-46619
U-46619 exerts its effects by binding to the G-protein coupled TP receptor.[6] This interaction initiates a cascade of intracellular signaling events that vary depending on the cell type. In vascular smooth muscle cells, activation of the TP receptor leads to an increase in intracellular calcium concentration ([Ca2+]i) through multiple mechanisms, including influx via L-type calcium channels (Cav1.2) and store-operated calcium channels (SOCC), as well as release from the sarcoplasmic reticulum.[6][7] This elevation in calcium, along with the activation of the RhoA/Rho-kinase (ROCK) pathway, leads to vasoconstriction.[3][7] In platelets, U-46619-mediated TP receptor activation stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), ultimately causing platelet shape change, granule secretion, and aggregation.[8] Furthermore, U-46619 has been shown to activate the p38 MAPK and ERK1/2 signaling pathways, which can influence cell differentiation and proliferation.[3][9]
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of U-46619 in various in vitro assays. These values can serve as a starting point for experimental design.
| Parameter | Biological Response | Preparation | EC50 Value (µM) | Reference |
| EC50 | Platelet Shape Change | Human Platelets | 0.035 ± 0.005 | [8] |
| EC50 | Myosin Light-Chain Phosphorylation | Human Platelets | 0.057 ± 0.021 | [8] |
| EC50 | Serotonin Release | Human Platelets | 0.54 ± 0.13 | [8] |
| EC50 | Fibrinogen Receptor Exposure | Human Platelets | 0.53 ± 0.21 | [8] |
| EC50 | Platelet Aggregation | Human Platelets | 1.31 ± 0.34 | [8] |
| EC50 | Bronchoconstriction (Small Airways) | Rat Lung Slices | 0.0069 | [10] |
| EC50 | Bronchoconstriction (Large Airways) | Rat Lung Slices | 0.066 | [10] |
| Log EC50 | Vasoconstriction | Human Resistance Arteries | -7.79 ± 0.16 M (0.016 µM) | [11] |
Experimental Protocols
In Vitro Platelet Aggregation Assay
This protocol describes the use of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP) or whole blood, measured by light transmission aggregometry (LTA) or impedance aggregometry, respectively.
Materials:
-
U-46619 stock solution (e.g., 100 µM in ethanol or DMSO).[4]
-
Whole blood collected in sodium citrate tubes.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Aggregometer (LTA or impedance).
-
Stir bars.
-
Pipettes.
Protocol:
-
Sample Preparation:
-
For LTA, prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. Collect the supernatant (PRP). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
For impedance aggregometry, whole blood can be used directly after dilution with saline according to the instrument manufacturer's instructions.[12]
-
-
Instrument Setup:
-
Aggregation Measurement:
-
Pipette PRP or diluted whole blood into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes.
-
Add a specific concentration of U-46619 to the cuvette to initiate aggregation. A typical starting concentration is 1 µM.[14]
-
Record the change in light transmission or impedance over time (typically 5-10 minutes).
-
-
Data Analysis:
-
The aggregation response is typically quantified as the maximum percentage of light transmission or the change in impedance.
-
Dose-response curves can be generated by testing a range of U-46619 concentrations to determine the EC50.
-
Vasoconstriction Assay in Isolated Blood Vessels
This protocol outlines the methodology for assessing U-46619-induced vasoconstriction in isolated arterial rings using a wire myograph.
Materials:
-
Isolated blood vessel (e.g., rat aorta, human saphenous vein).[5][15]
-
Wire myograph system.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
U-46619 stock solution.
-
Potassium chloride (KCl) solution (for viability testing).
-
Dissection microscope and tools.
Protocol:
-
Tissue Preparation:
-
Excise the blood vessel and place it in cold PSS.
-
Under a dissection microscope, carefully clean the vessel of adherent connective and adipose tissue.
-
Cut the vessel into rings of 2-3 mm in length.
-
Mount the rings on the wires of the myograph jaws in the organ bath chambers filled with PSS at 37°C and gassed with 95% O2 / 5% CO2.[11]
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined during normalization).[16]
-
Test the viability of the vascular rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).[16] Rings that do not show a robust contraction should be discarded.
-
Wash the rings with fresh PSS and allow them to return to baseline tension.
-
-
U-46619-Induced Contraction:
-
Construct a cumulative concentration-response curve by adding U-46619 to the organ bath in increasing concentrations (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).[15]
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
-
Data Analysis:
-
The contractile response is measured as the change in tension (in mN).
-
The response can be normalized to the maximum contraction induced by KCl.
-
Plot the concentration of U-46619 against the contractile response to generate a dose-response curve and calculate the EC50 and Emax.
-
Conclusion
This compound is a critical pharmacological tool for investigating the roles of the thromboxane A2 pathway in health and disease. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to explore the multifaceted effects of this potent TP receptor agonist. Careful attention to experimental detail and appropriate data analysis will ensure the generation of reliable and reproducible results.
References
- 1. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. U46619 | Hart Biologicals [hartbio.co.uk]
- 5. U-46619-induced potentiation of noradrenergic constriction in the human saphenous vein: antagonism by thromboxane receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reprocell.com [reprocell.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 16. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-trans U-46619 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 5-trans U-46619, a stable synthetic analog of the endoperoxide prostaglandin PGH₂, in various in vitro research applications. U-46619 is a potent thromboxane A₂ (TXA₂) receptor agonist and is widely utilized to study TXA₂-mediated signaling pathways and physiological responses.[1]
Mechanism of Action
U-46619 selectively binds to and activates the thromboxane A₂ (TP) receptor, a G-protein-coupled receptor.[1][2] This activation initiates a cascade of intracellular signaling events, primarily through Gαq and Gα12/13 proteins. The canonical signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][3]
Furthermore, U-46619-induced TP receptor activation can stimulate the Rho/Rho-kinase pathway, which plays a crucial role in smooth muscle contraction and other cellular processes.[3][4] Additionally, studies have demonstrated the involvement of the mitogen-activated protein kinase (MAPK) pathways, specifically p38MAPK and ERK1/2, in the cellular responses to U-46619.[4][5]
Quantitative Data Summary
The following tables summarize the effective concentrations and key quantitative data for this compound in various in vitro assays.
Table 1: Effective Concentrations of U-46619 in Platelet Function Assays
| Parameter | Species | EC₅₀ | Concentration Range | Reference |
| Platelet Aggregation | Human | 0.58 µM - 1.31 µM | 1 nM - 10 µM | [4][6] |
| Platelet Shape Change | Human | 0.013 µM - 0.035 µM | 1 nM - 10 µM | [4][6] |
| Serotonin Release | Human | 0.536 µM | Not Specified | [6] |
| Fibrinogen Receptor Binding | Human | 0.53 µM | Not Specified | [6] |
| Myosin Light Chain Phosphorylation | Human | 0.057 µM | Not Specified | [6] |
Table 2: Effective Concentrations of U-46619 in Other In Vitro Assays
| Application | Cell/Tissue Type | Effective Concentration | Observed Effect | Reference |
| Vasoconstriction | Mouse Coronary Artery | Concentration-dependent | Contraction | [7] |
| Vasoconstriction | Rat Pulmonary Artery | Not Specified | Contraction | [2] |
| Vasoconstriction | Mouse Intrarenal Artery | Not Specified | Contraction | [3] |
| Intracellular Calcium Mobilization | HEK293 cells expressing TP receptor | EC₅₀ = 56 ± 7 nM | Increased [Ca²⁺]i | [8] |
| hiPSC Differentiation to Endothelial Cells | Human iPSCs | Not Specified | Improved differentiation efficiency | [4][5] |
| Norepinephrine Efflux Potentiation | Rabbit Vas Deferens | 100 nM (maximal effect) | Enhanced adrenergic force generation | [9][10] |
| Inhibition of Noradrenaline Release | Rat Hippocampal Slices | 10 - 100 µM | Decreased KCl-evoked NA release | [11] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol describes the use of U-46619 to induce platelet aggregation in human platelet-rich plasma (PRP), measured by light transmission aggregometry.
Materials:
-
This compound
-
Human whole blood from healthy, consenting donors
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Phosphate-buffered saline (PBS)
-
Platelet-poor plasma (PPP)
-
Light transmission aggregometer
-
Cuvettes with stir bars
Procedure:
-
PRP Preparation:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
U-46619 Preparation:
-
Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare serial dilutions of U-46619 in PBS to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
-
Platelet Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for at least 5 minutes.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
Add 50 µL of the U-46619 dilution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The aggregation is quantified as the maximum percentage change in light transmission.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol outlines the measurement of U-46619-induced intracellular calcium mobilization in a cell line expressing the TP receptor (e.g., HEK293-TPα) using a fluorescent calcium indicator.
Materials:
-
HEK293 cells stably expressing the human TP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
Fluorometric imaging plate reader or fluorescence microscope
Procedure:
-
Cell Culture and Plating:
-
Culture the HEK293-TP receptor cells under standard conditions.
-
Seed the cells onto black-walled, clear-bottom 96-well plates and grow to confluence.
-
-
Loading with Calcium Indicator:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Measurement of Calcium Response:
-
Prepare serial dilutions of U-46619 in HBSS at 2x the final desired concentration.
-
Place the plate in the fluorometric plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Program the instrument to inject 100 µL of the U-46619 dilutions into the wells.
-
Measure the change in fluorescence intensity over time (e.g., every second for 2-3 minutes).
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Experimental Workflow Diagram
Caption: General experimental workflow for in vitro U-46619 studies.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.umn.edu [experts.umn.edu]
- 11. U-46619, a selective thromboxane A2 mimetic, inhibits the release of endogenous noradrenaline from the rat hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine U-46619 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It acts as a potent thromboxane A2 (TP) receptor agonist and is widely used in research to study the physiological and pathological roles of the thromboxane A2 signaling pathway.[1] Activation of the TP receptor by U-46619 triggers a cascade of intracellular events that are crucial in various processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1][2] These application notes provide detailed protocols for various cell-based assays to quantify the activity of U-46619, offering valuable tools for drug discovery and development programs targeting the thromboxane pathway.
Signaling Pathways of U-46619
U-46619 primarily mediates its effects through the Gq protein-coupled TP receptor.[3] Activation of this receptor initiates several downstream signaling cascades, making it amenable to a variety of cell-based assays.
Gq/Phospholipase C/Calcium Mobilization Pathway
Upon binding of U-46619 to the TP receptor, the associated Gq protein activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4] This increase in intracellular calcium is a key signaling event that triggers many of the cellular responses to U-46619.[2][4][5]
Caption: U-46619 Gq signaling pathway.
RhoA Activation Pathway
In addition to the canonical Gq pathway, the TP receptor can also couple to G12/13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in smooth muscle contraction and other cellular processes.
Caption: U-46619 RhoA activation pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
U-46619 has been shown to activate members of the mitogen-activated protein kinase (MAPK) family, including p38 MAPK and ERK1/2.[6] This activation can contribute to cellular processes such as proliferation and inflammation.
References
- 1. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for U-46619 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH₂ and a potent thromboxane A₂ (TXA₂) receptor agonist.[1] It is widely utilized in pharmacological research to mimic the effects of TXA₂ and investigate its role in various physiological and pathophysiological processes.[2] One of its primary applications is in the study of smooth muscle physiology, where it reliably induces contraction in a variety of tissues, including vascular, airway, and gastrointestinal smooth muscle.[3][4] These application notes provide detailed protocols for using U-46619 in smooth muscle contraction assays, data on its potency in different tissues, and an overview of its mechanism of action.
U-46619 exerts its effects by binding to and activating the thromboxane A₂ receptor (TP receptor), a G-protein coupled receptor.[5] Activation of the TP receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and sensitization of the contractile apparatus to Ca²⁺, ultimately resulting in smooth muscle contraction.[2][6] This makes U-46619 an invaluable tool for studying the mechanisms of smooth muscle contraction and for screening compounds that may modulate smooth muscle tone.
Data Presentation: Potency of U-46619 in Various Smooth Muscle Tissues
The following table summarizes the half-maximal effective concentration (EC₅₀) values of U-46619 in inducing contraction in a range of smooth muscle preparations. These values highlight the potent contractile effects of U-46619.
| Tissue Type | Species | Preparation | EC₅₀ (nM) | Reference |
| Vascular Smooth Muscle | Human | Penile Resistance Arteries | 6.2 ± 2.2 | [7] |
| Human | Corpus Cavernosum | 8.3 ± 2.8 | [7] | |
| Rat | Aorta | ~50 | [2] | |
| Rat | Small Mesenteric Arteries | ~10 | ||
| Airway Smooth Muscle | Human | Bronchial Smooth Muscle | 12 | [8] |
| Rat | Small Airways (<250 µm) | 6.9 | [9] | |
| Rat | Large Airways (>420 µm) | 66 | [9] | |
| Gastrointestinal Smooth Muscle | Porcine | Lower Esophageal Sphincter | Concentration-dependent contraction | [10] |
Experimental Protocols
Protocol 1: Isolated Tissue Organ Bath Assay for Vascular Smooth Muscle Contraction
This protocol describes the use of an isolated organ bath system to measure the contractile response of vascular smooth muscle rings to U-46619.
Materials:
-
U-46619 stock solution (e.g., 1 mM in ethanol or DMSO)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Isolated tissue organ bath system with force transducers
-
Data acquisition system
-
Dissection tools (forceps, scissors)
-
Suture material (e.g., silk)
-
Animal model (e.g., rat, mouse)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery).
-
Place the artery in ice-cold Krebs-Henseleit solution.
-
Gently remove adhering connective and adipose tissue.
-
Cut the artery into rings of 2-4 mm in length. The endothelium can be removed by gently rubbing the intimal surface with a fine wire or wooden stick.
-
-
Mounting the Tissue:
-
Suspend each arterial ring between two stainless steel hooks or wires in an organ bath chamber filled with Krebs-Henseleit solution.
-
One hook is fixed to a stationary support, and the other is connected to an isometric force transducer.
-
Maintain the organ bath at 37°C and continuously bubble with carbogen gas.
-
-
Equilibration:
-
Allow the tissues to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
-
Viability Check:
-
To assess the viability of the tissue, induce a contraction with a high concentration of potassium chloride (KCl), typically 60-80 mM. This is achieved by adding a small volume of concentrated KCl to the bath.
-
A robust and sustained contraction indicates healthy tissue.
-
Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.
-
-
Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add U-46619 to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 1 µM).
-
Allow the contraction to reach a stable plateau at each concentration before adding the next.
-
Record the contractile force continuously using the data acquisition system.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration of U-46619 against the contractile response to generate a concentration-response curve.
-
Calculate the EC₅₀ value using non-linear regression analysis.
-
Protocol 2: Wire Myograph Assay for Small Arteries
This protocol is suitable for smaller resistance arteries and utilizes a wire myograph system.
Materials:
-
Same as Protocol 1, but with a wire myograph system.
-
Fine tungsten wires (e.g., 25-40 µm diameter)
Procedure:
-
Tissue Preparation:
-
Dissect small arteries (e.g., mesenteric or cerebral arteries) in cold Krebs-Henseleit solution under a dissection microscope.
-
Cut the artery into 2 mm segments.
-
-
Mounting the Tissue:
-
Thread two tungsten wires through the lumen of the arterial segment.
-
Mount the wires on the jaws of the wire myograph, with one jaw connected to a force transducer and the other to a micrometer for stretching the vessel.
-
-
Normalization:
-
Stretch the vessel in a stepwise manner to determine its optimal resting tension. This is a critical step to ensure reproducible results. The optimal tension is determined by constructing a length-tension curve.
-
-
Equilibration and Viability Check:
-
Follow the same steps as in Protocol 1 for equilibration and viability testing with KCl.
-
-
Concentration-Response Curve and Data Analysis:
-
Follow the same procedure as in Protocol 1 to generate a cumulative concentration-response curve for U-46619 and analyze the data.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: U-46619 signaling pathway in smooth muscle cells.
Caption: Experimental workflow for U-46619-induced contraction assay.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 6. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of human penile smooth muscle tone byprostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostanoid-induced contraction of human bronchial smooth muscle is mediated by TP-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the Mechanisms Underlying U46619-Induced Contraction on Porcine Lower Esophageal Sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing the Thromboxane A2 Analog U-46619 for Thromboxane Receptor Signaling Studies
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the stable thromboxane A2 (TXA2) analog, U-46619, to investigate thromboxane prostanoid (TP) receptor signaling. While the topic specifies 5-trans U-46619, it is important to note that this compound is a minor isomer and impurity found in most commercial preparations of U-46619.[1] The biological activity of this compound has been rarely studied independently.[1] The predominant and well-characterized compound used as a potent and selective TP receptor agonist in research is the 5-cis isomer, U-46619.[2][3][4] Therefore, these notes will focus on the application of U-46619 as the standard tool for studying TXA2-mediated physiological and pathological processes.
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and potently stimulates TP receptor-mediated responses, including platelet aggregation and smooth muscle contraction.[2][5] Its stability in aqueous solutions, unlike the highly unstable endogenous ligand TXA2, makes it an invaluable tool for in vitro and ex vivo studies.[5][6]
Thromboxane Receptor Signaling Pathways
The thromboxane A2 receptor (TP receptor) is a G-protein-coupled receptor (GPCR) that exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[6][7] Upon agonist binding, such as with U-46619, the TP receptor activates multiple downstream signaling cascades. The primary pathways involve coupling to Gq and G13 proteins.[8]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is fundamental to processes like platelet aggregation and vasoconstriction.[7][9]
-
G13 Pathway: The TP receptor also couples to G13, which activates the small GTPase Rho.[8] Activated Rho, via Rho-kinase (ROCK), promotes the phosphorylation of myosin light chain, leading to Ca2+ sensitization and contraction of smooth muscle.
Quantitative Data Summary
The potency of U-46619 varies depending on the biological system and the specific response being measured. The following table summarizes key quantitative parameters for U-46619.
| Parameter | Value | System / Assay | Reference |
| EC50 | 0.035 µM | TP Receptor Agonism | [10][11] |
| EC50 | 0.035 µM | Platelet Shape Change (Human) | [12] |
| EC50 | 0.58 µM | Platelet Aggregation (Rabbit) | [13] |
| EC50 | ~0.016 µM (16 nM) | Vasoconstriction (Human Resistance Arteries) | [14] |
| Concentration Range | 0.1 - 1 µM | Increased Intracellular Ca2+ (Rat Cardiomyocytes) | [15] |
| Concentration Range | 1 nM - 10 µM | Platelet Aggregation (General) | [13] |
Experimental Protocols
Detailed methodologies for key experiments using U-46619 are provided below.
Platelet Aggregation Assay
This assay measures the ability of U-46619 to induce platelet aggregation in vitro, a key function mediated by TP receptors. Aggregation is typically monitored by light transmission aggregometry.
Protocol:
-
Blood Collection: Draw venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Platelet Adjustment: Adjust the platelet count of the PRP to a final concentration of 2.5 x 10⁸ platelets/mL using platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).
-
Assay Procedure:
-
Pipette 450 µL of adjusted PRP into a glass aggregometer cuvette with a magnetic stir bar.
-
Incubate the cuvette at 37°C for 5 minutes in the heating block of a lumi-aggregometer.
-
Add 50 µL of U-46619 solution at the desired final concentration (e.g., creating a concentration-response curve from 10 nM to 10 µM).
-
Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration and calculate the EC50 from the resulting concentration-response curve.
Vasoconstriction Assay (Wire Myography)
This ex vivo assay assesses the contractile effect of U-46619 on isolated blood vessels, providing insights into its role in vascular tone regulation.
Protocol:
-
Tissue Preparation: Isolate resistance arteries (e.g., human subcutaneous or rat mesenteric arteries) and place them in cold, oxygenated Krebs-Henseleit solution.[14][16]
-
Vessel Mounting: Cut the artery into rings (approximately 2 mm in length) and carefully mount them on two fine wires in a wire myograph chamber filled with Krebs solution maintained at 37°C and bubbled with 95% O2/5% CO2.[14]
-
Equilibration: Allow the vessels to equilibrate for 60 minutes under a standardized resting tension.
-
Viability Test: Contract the vessels with a high-potassium solution (e.g., 60 mM KCl) to ensure viability. Wash the vessels and allow them to return to baseline tension.
-
Concentration-Response Curve:
-
Add U-46619 to the myograph chamber in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 10 µM).
-
Allow the contractile response to stabilize at each concentration before adding the next.
-
-
Data Recording and Analysis: Continuously record the isometric tension. Normalize the contraction data to the maximum response induced by KCl and plot the concentration-response curve to determine the EC50 and maximum effect (Emax).
Intracellular Calcium Mobilization Assay
This assay measures the increase in cytosolic free calcium ([Ca2+]i) in response to TP receptor activation by U-46619, a key event in the Gq signaling pathway.
Protocol:
-
Cell Culture: Plate cells expressing TP receptors (e.g., vascular smooth muscle cells, HEK293 cells transfected with the TP receptor, or neonatal rat ventricular myocytes) onto black-walled, clear-bottom 96-well plates.[9][15]
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.
-
Remove the culture medium from the cells, wash once, and add the dye-loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells.
-
-
Wash: Gently wash the cells two to three times with the salt solution to remove extracellular dye.
-
Assay Procedure:
-
Place the plate into a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject U-46619 at various concentrations into the wells.
-
Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to a rise in [Ca2+]i.
-
-
Data Analysis: Quantify the peak fluorescence response relative to the baseline for each concentration of U-46619 to generate a concentration-response curve and calculate the EC50.
References
- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U46619 | Hart Biologicals [hartbio.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 9. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 12. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. reprocell.com [reprocell.com]
- 15. Alterations by a thromboxane A2 analog (U46619) of calcium dynamics in isolated rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
Application Note: High-Performance Liquid Chromatography Method for the Separation of U-46619 and its 5-trans Isomer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the potent thromboxane A2 receptor agonist, U-46619, and its geometric isomer, 5-trans U-46619. Given that this compound is a common impurity in commercial preparations of U-46619, a reliable analytical method to distinguish and quantify these two species is crucial for accurate pharmacological studies and quality control in drug development.[1] This document provides a comprehensive protocol for a reversed-phase HPLC method, along with expected quantitative data and a visual representation of the experimental workflow and the relevant signaling pathway of U-46619.
Introduction
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[2] Its activity in inducing platelet aggregation and vasoconstriction makes it a valuable tool in cardiovascular research.[2][3] However, the presence of its 5-trans isomer as an impurity can affect the accuracy of experimental results. Therefore, a validated HPLC method for the separation and quantification of these two isomers is essential for ensuring the purity of U-46619 and for the precise characterization of its biological functions. This application note presents a straightforward and reproducible HPLC method to achieve this separation.
Experimental Protocol
This protocol outlines a reversed-phase HPLC method for the separation of U-46619 and this compound.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a UV detector, a gradient pump, a column oven, and an autosampler.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation of these non-polar analytes.
-
Solvents: HPLC-grade acetonitrile, methanol, and water. Formic acid for pH adjustment.
-
Standards: Reference standards of U-46619 and this compound of known purity.
2. Sample Preparation:
-
Prepare a stock solution of the U-46619 sample (containing the 5-trans isomer) in methanol or ethanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 60% B
-
20-25 min: 60% B
-
25-26 min: 60% to 40% B
-
26-30 min: 40% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC separation of U-46619 and this compound under the specified conditions.
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates | Resolution |
| This compound | ~15.2 | < 1.2 | > 5000 | \multirow{2}{*}{> 2.0} |
| U-46619 | ~16.5 | < 1.2 | > 5000 |
Note: Retention times are approximate and may vary slightly depending on the specific column and HPLC system used. The resolution between the two peaks should be greater than 2.0 for baseline separation.
Mandatory Visualizations
Experimental Workflow
References
- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 5-trans U-46619
For Researchers, Scientists, and Drug Development Professionals
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1][2] It is widely used in research to study the physiological and pathological roles of thromboxane A2, including platelet aggregation, vasoconstriction, and bronchoconstriction.[1] Commercial preparations of U-46619 can contain its geometric isomer, 5-trans U-46619, as a minor impurity. For accurate and reliable experimental results, it is crucial to quantify the concentration of both isomers. These application notes provide detailed protocols for the analytical quantification of this compound, alongside information on its analytical standard and relevant signaling pathways.
Analytical Standard for this compound
A certified analytical standard is essential for the accurate quantification of this compound. High-purity standards are commercially available from various suppliers.
Table 1: Properties of this compound Analytical Standard
| Property | Value |
| Formal Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid |
| CAS Number | 330796-58-2 |
| Molecular Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol |
| Purity | Typically ≥98% |
| Formulation | Often supplied as a solution in methyl acetate or other organic solvents. |
Note: Always refer to the Certificate of Analysis provided by the supplier for lot-specific information.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound due to its ability to separate isomers and provide high-resolution mass analysis.[3] The following protocol is a recommended starting point for method development, based on established methods for related eicosanoids.[3][4]
Experimental Protocol: Quantification of this compound in Human Plasma
1. Sample Preparation (Solid-Phase Extraction)
This protocol is designed to extract this compound from a complex biological matrix like human plasma.
-
Materials:
-
Human plasma collected in EDTA or citrate tubes.
-
Internal Standard (IS): A deuterated analog of U-46619 (e.g., U-46619-d4) is recommended.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18, 100 mg)
-
-
Procedure:
-
Spike 100 µL of human plasma with the internal standard.
-
Add 400 µL of methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 500 µL of 5% methanol in water.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for the specific instrument |
| MRM Transitions | See Table 2 |
Table 2: Proposed MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 349.2 | 169.1 | 20 |
| This compound (Qualifier) | 349.2 | 305.2 | 15 |
| U-46619-d4 (IS) | 353.2 | 173.1 | 20 |
Note: These are proposed transitions and should be optimized for your specific instrument and experimental conditions.
Data Analysis and Interpretation
A calibration curve should be prepared using the this compound analytical standard in a surrogate matrix (e.g., charcoal-stripped plasma). The concentration of this compound in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways of U-46619
U-46619 exerts its biological effects by activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor.[5] Activation of the TP receptor initiates a cascade of intracellular signaling events.
Caption: U-46619 signaling pathway leading to platelet aggregation and vasoconstriction.
Experimental Workflow for Quantification
The following diagram illustrates the overall workflow for the quantification of this compound from a biological sample.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The accurate quantification of this compound is critical for researchers studying the effects of U-46619. The availability of a high-purity analytical standard and the use of a robust LC-MS/MS method, as outlined in these application notes, will enable reliable and reproducible results. Understanding the signaling pathways of U-46619 provides a basis for interpreting the functional consequences of its presence in experimental systems.
References
- 1. U46619 | Hart Biologicals [hartbio.co.uk]
- 2. U46619 | Sigma-Aldrich [sigmaaldrich.com]
- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-trans U-46619 in Platelet Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and functions as a potent thromboxane A2 (TP) receptor agonist.[1] Due to the short half-life of thromboxane A2 (TXA2), U-46619 is widely utilized in in vitro studies to investigate platelet activation and aggregation.[2] By mimicking the effects of TXA2, U-46619 induces a cascade of intracellular events leading to platelet shape change, granule secretion, and aggregation.[2] These characteristics make it an invaluable tool for studying the mechanisms of hemostasis and thrombosis, as well as for the screening and development of antiplatelet therapies.
Mechanism of Action
U-46619 exerts its effects by binding to and activating the thromboxane A2 (TP) receptors on the surface of platelets. The TP receptor is a G-protein coupled receptor (GPCR) that, upon activation by U-46619, primarily couples to two major G-protein families: Gq and G12/13.
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, are critical events for platelet shape change and granule secretion.
-
G12/13 Pathway: The activation of the G12/13 pathway leads to the stimulation of the small GTPase Rho. Rho activates Rho-associated kinase (ROCK), which plays a crucial role in platelet shape change by inducing the phosphorylation of myosin light chain.
-
Signal Amplification through ADP Release: The initial activation by U-46619 also induces the release of adenosine diphosphate (ADP) from platelet-dense granules.[3] This secreted ADP then acts in an autocrine and paracrine manner, binding to P2Y1 and P2Y12 receptors on the platelet surface. The P2Y1 receptor is coupled to Gq, further amplifying the PLC-mediated signaling, while the P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Reduced cAMP levels lower the threshold for platelet activation, thus potentiating the aggregation response.
Quantitative Data
The following table summarizes the effective concentrations (EC50) of U-46619 required to induce various platelet responses.
| Platelet Response | EC50 (µM) | Reference(s) |
| Platelet Aggregation | 1.31 ± 0.34 | [3] |
| Platelet Shape Change | 0.035 ± 0.005 | [3] |
| Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 | [3] |
| Serotonin Release | 0.54 ± 0.13 | [3] |
| Fibrinogen Receptor Exposure | 0.53 ± 0.21 | [3] |
| General Thromboxane A2 Agonist Activity | 0.035 |
Signaling Pathway Diagram
Experimental Protocols
Protocol 1: Platelet Aggregation in Platelet-Rich Plasma (PRP) using Light Transmission Aggregometry (LTA)
This protocol outlines the standard method for inducing platelet aggregation with U-46619 in platelet-rich plasma.
Materials:
-
This compound
-
Whole blood collected in 3.2% sodium citrate (9:1 blood to anticoagulant ratio)
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 10-15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.
-
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
-
Aggregation Assay:
-
Pipette the adjusted PRP into an aggregometer cuvette containing a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 5 minutes with stirring (typically 900-1100 rpm).
-
Add a known concentration of U-46619 to the PRP. A typical starting concentration is 1 µM.
-
Record the change in light transmission for 5-10 minutes.
-
Protocol 2: Platelet Aggregation in Washed Platelets
This protocol is for studies where plasma components need to be excluded.
Materials:
-
This compound
-
PRP (prepared as in Protocol 1)
-
Washing Buffer (e.g., Tyrode's buffer with apyrase and a prostacyclin analog like iloprost)
-
Resuspension Buffer (e.g., Tyrode's buffer)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Washed Platelets:
-
Acidify the PRP with acid-citrate-dextrose (ACD) to a pH of 6.5.
-
Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes.
-
Discard the supernatant and gently resuspend the platelet pellet in the washing buffer.
-
Repeat the centrifugation and resuspension steps at least once.
-
Finally, resuspend the platelet pellet in the resuspension buffer and adjust the platelet count as needed.
-
-
Instrument Setup and Aggregation Assay:
-
Follow steps 2 and 3 from Protocol 1, using the washed platelet suspension instead of PRP and the resuspension buffer as the blank for 100% transmission. A common concentration of U-46619 to use with washed platelets is 1 µM.[4]
-
Experimental Workflow Diagram
Conclusion
This compound is a critical reagent for the study of platelet function. Its stability and potent agonistic activity at the TP receptor allow for reproducible and detailed investigations into the mechanisms of platelet aggregation. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize U-46619 in their studies. Careful adherence to these methodologies will ensure the generation of high-quality, reliable data for advancing our understanding of platelet biology and the development of novel therapeutics.
References
Application Notes and Protocols for 5-trans U-46619 in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-trans U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor, mimicking the physiological and pathological effects of thromboxane A2 (TXA2).[1][2] Due to its stability in aqueous solutions compared to the extremely short half-life of TXA2, U-46619 is an invaluable tool for in vitro and in vivo studies of TXA2-mediated processes.[3] Its primary applications include inducing platelet shape change and aggregation, as well as contraction of vascular and non-vascular smooth muscle.[1][2][3] These characteristics make it a critical reagent for research in hemostasis, thrombosis, cardiovascular diseases, and other inflammatory conditions.[4][5]
This document provides detailed application notes and protocols for the reconstitution and use of this compound in common biological experiments, with a focus on platelet aggregation assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and literature sources.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | 350.5 g/mol [6] | N/A | Batch-specific molecular weight may vary; refer to the Certificate of Analysis.[7] |
| Purity | ≥98%[7] | N/A | |
| Storage | Store at -20°C[7] | N/A | Should be stored under desiccating conditions.[4] Stability is ≥ 2 years at -20°C.[8] |
| Solubility | For maximum solubility in aqueous buffers, evaporate the shipping solvent (e.g., methyl acetate) and reconstitute in the buffer of choice. Aqueous solutions are not recommended for storage for more than one day.[8] | ||
| 100 mg/mL[8] | DMF, DMSO, Ethanol | ||
| 1 mg/mL[8] | PBS (pH 7.2) | ||
| EC₅₀ (Platelets) | 35 nM (general) | N/A | Effective concentrations can vary based on the specific assay and cell type. |
| 0.035 µM (shape change)[4] | |||
| 1.31 µM (aggregation)[4] |
Experimental Protocols
Reconstitution of this compound
This compound is often supplied as a lyophilized powder or as a solution in a volatile solvent like methyl acetate. The following protocol outlines the steps for preparing a high-concentration stock solution.
Materials:
-
Vial of this compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Pre-equilibration: Before opening, allow the vial of U-46619 to equilibrate to room temperature for at least one hour. This prevents condensation of moisture inside the vial, which can affect the stability of the compound.
-
Solvent Addition:
-
If supplied as a powder: Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM). For example, to make a 10 mM stock solution from 1 mg of U-46619 (MW: 350.5 g/mol ), you would add 285.3 µL of solvent.
-
If supplied in a solvent: The compound can be used directly or the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in the desired solvent.[8]
-
-
Dissolution: Add the calculated volume of anhydrous DMSO or ethanol to the vial. Cap the vial tightly and vortex gently until the solid is completely dissolved. For higher concentrations, warming the tube to 37°C and brief sonication may aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C. When stored properly, stock solutions in DMSO or ethanol are stable for several months.[9]
Platelet Aggregation Assay
This protocol describes a typical light transmission aggregometry (LTA) experiment to measure U-46619-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly prepared human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Reconstituted this compound stock solution (e.g., 1 mM in DMSO)
-
Appropriate assay buffer (e.g., Tyrode's buffer)
-
Light Transmission Aggregometer
-
Calibrated micropipettes and sterile tips
Protocol:
-
Preparation of Working Solutions: Prepare serial dilutions of the U-46619 stock solution in the assay buffer to create a range of working concentrations. For example, to achieve a final concentration of 1 µM in the assay, a 100 µM working solution can be prepared.
-
Instrument Setup: Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline and PRP for the 0% aggregation baseline.
-
Sample Preparation: Pipette the required volume of PRP into the aggregometer cuvettes and allow them to equilibrate to 37°C with stirring for a few minutes.
-
Induction of Aggregation: Add a small volume of the U-46619 working solution to the PRP to achieve the desired final concentration (e.g., 1-5 µM). The volume of the added agonist should be minimal to avoid significant dilution of the sample. A vehicle control (e.g., buffer with a corresponding amount of DMSO) should be run in parallel.
-
Data Acquisition: Record the change in light transmission over time. The aggregation response is typically monitored for 5-10 minutes.
-
Data Analysis: The platelet aggregation is quantified as the maximum percentage change in light transmission from the baseline. Dose-response curves can be generated by testing a range of U-46619 concentrations.
Visualizations
Experimental Workflow
Caption: Workflow for U-46619 reconstitution and use in a platelet aggregation assay.
Signaling Pathway
Caption: U-46619 signaling pathway via the TP receptor, leading to cellular responses.
References
- 1. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. biodatacorp.com [biodatacorp.com]
- 6. medkoo.com [medkoo.com]
- 7. rndsystems.com [rndsystems.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
5-trans U-46619 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-46619.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it differ from U-46619?
This compound is the trans isomer of U-46619, a potent thromboxane A2 (TXA2) receptor agonist.[1][2] While both are used to study TXA2 signaling, it's crucial to use the correct isomer for your specific experimental needs as their biological activities may differ. U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and mimics the actions of thromboxane A2, such as inducing platelet aggregation and smooth muscle contraction.[3]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
This compound is readily soluble in several organic solvents but has limited solubility in aqueous buffers. For initial stock solutions, organic solvents are recommended.
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol.[1][2][4]
-
Moderate Solubility: Methyl acetate.[4][5] Many suppliers provide this compound pre-dissolved in methyl acetate.[5][6]
Q3: My this compound is precipitating when I add it to my aqueous experimental buffer (e.g., PBS). What should I do?
This is a common issue due to the low aqueous solubility of this compound. Here are some solutions:
-
Prepare a concentrated stock in an organic solvent: First, dissolve the compound in DMSO, DMF, or ethanol to create a concentrated stock solution.
-
Dilute the stock solution: For your experiment, dilute the concentrated organic stock solution into your aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid and even dispersion, which can help prevent precipitation.
-
Avoid high concentrations in aqueous solutions: The solubility of U-46619 in PBS (pH 7.2) is approximately 1-2 mg/mL.[2][4][7] Do not attempt to make aqueous solutions more concentrated than this.
-
Freshly prepare aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day as they are unstable.[2]
Q4: How should I store my this compound solutions?
-
Solid Compound: Store at -20°C.
-
Organic Stock Solutions: Aliquot and store at -20°C for up to one month, or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: As mentioned, prepare fresh and use within the same day.[2]
Q5: My cells are not responding to this compound. What could be the problem?
-
Incorrect Isomer: Ensure you are using the correct isomer (this compound vs. U-46619) for your target receptor and cell type.
-
Degraded Compound: The compound may have degraded due to improper storage or handling. Use a fresh aliquot of your stock solution.
-
Low Receptor Expression: The cells you are using may not express the thromboxane A2 receptor (TP receptor) or may express it at very low levels.
-
Solubility Issues: The compound may have precipitated out of your experimental media. Visually inspect your media for any precipitate.
-
Incorrect Concentration: The EC50 of U-46619 for TP receptor activation is in the nanomolar range (around 35 nM).[5][8] Ensure your final concentration is appropriate for your experimental system.
Data Presentation
Table 1: Solubility of this compound and U-46619
| Solvent | This compound Solubility | U-46619 Solubility |
| DMF | ~50 mg/mL[1][2] | ~100 mg/mL[4] |
| DMSO | ~50 mg/mL[1][2] | ~100 mg/mL[4][7] |
| Ethanol | ~50 mg/mL[1][2] | ~100 mg/mL[4][7] |
| PBS (pH 7.2) | ~1 mg/mL[1][2] | ~1-2 mg/mL[2][4][7] |
| Methyl Acetate | Solution often supplied in this solvent[1][2] | Solution often supplied in this solvent[4][5] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (Molecular Weight: 350.5 g/mol ) in DMSO.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 1 mg of this compound in a sterile microcentrifuge tube.
-
Add 285.3 µL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Workflow for a Platelet Aggregation Assay
This protocol provides a general workflow for inducing platelet aggregation using U-46619.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
U-46619 stock solution (e.g., 100 µM in DMSO)
-
Aggregation buffer (e.g., Tyrode's buffer)
-
Platelet aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) from fresh whole blood.
-
Adjust the platelet count in the PRP as required for the assay.
-
Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.
-
Establish a baseline reading on the aggregometer.
-
Add a specific volume of the U-46619 stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Record the change in light transmission over time to measure platelet aggregation.
Visualizations
Signaling Pathway of U-46619
Caption: Signaling pathway of U-46619 via the Thromboxane A2 receptor.
Experimental Workflow: Preparing a Working Solution
Caption: Workflow for preparing a this compound working solution.
Troubleshooting Logic: Precipitation in Aqueous Buffer
Caption: Troubleshooting guide for this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. U46619 | Hart Biologicals [hartbio.co.uk]
- 8. biodatacorp.com [biodatacorp.com]
common impurities in commercial U-46619 and their effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thromboxane A2 receptor agonist, U-46619.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2.[1] It acts as a potent and selective agonist for the thromboxane A2 (TP) receptor.[2][3] Activation of the TP receptor by U-46619 mimics the physiological effects of thromboxane A2, which include platelet aggregation and vasoconstriction.[1] The signaling cascade initiated by U-46619 binding to the TP receptor typically involves the activation of phospholipase C, leading to an increase in intracellular calcium levels and the activation of protein kinase C.
Q2: What are the common commercial formulations and storage conditions for U-46619?
Commercial U-46619 is typically supplied as a solution in an organic solvent, such as methyl acetate, at a concentration of 10 mg/mL.[2][4] For long-term storage, it is recommended to keep the solution at -20°C.[2][4] Under these conditions, U-46619 is stable for at least two years.[4] Aqueous solutions of U-46619 are not recommended for storage for more than one day due to lower stability.[4]
Q3: What are potential impurities in commercial U-46619 and how can they affect my experiments?
While commercial U-46619 is generally of high purity (≥98%), trace amounts of impurities can be present.[2] These can be broadly categorized as synthesis-related impurities and degradation products. The presence of these impurities could potentially lead to variability in experimental results, reduced potency of U-46619, or off-target effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using U-46619, with a focus on problems potentially caused by impurities.
Problem 1: Inconsistent or lower-than-expected potency of U-46619 in our assay.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of U-46619 | 1. Verify Storage Conditions: Ensure U-46619 has been stored at -20°C in its original solvent. Avoid repeated freeze-thaw cycles. 2. Prepare Fresh Dilutions: Prepare fresh working solutions from the stock for each experiment. Do not store aqueous dilutions for extended periods.[4] 3. Purity Analysis: If the problem persists, consider performing purity analysis using HPLC to check for the presence of degradation products. | Proper storage and handling should restore the expected potency. HPLC analysis can confirm the integrity of the compound. |
| Presence of Inactive Isomers | 1. Review Certificate of Analysis (CoA): Check the CoA provided by the supplier for information on isomeric purity. 2. Consider Alternative Supplier: If isomeric purity is a concern, consider sourcing U-46619 from a different supplier with more stringent quality control. | Using a batch with higher isomeric purity should lead to more consistent and potent results. |
| Solvent Effects | 1. Solvent Evaporation: When preparing dilutions, ensure the original solvent is completely evaporated under a gentle stream of nitrogen before adding the new solvent.[4] 2. Solvent Compatibility: Ensure the final solvent in your assay is compatible with U-46619 and does not interfere with the biological system. | Proper solvent handling will ensure accurate final concentrations and prevent solvent-induced artifacts. |
Problem 2: High background signal or off-target effects observed in our experiments.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Biologically Active Impurities | 1. Purity Analysis: Use analytical techniques like LC-MS/MS to identify potential unknown compounds in your U-46619 stock. 2. Purification: If significant impurities are detected, consider purifying the U-46619 stock using preparative HPLC. | Removal of active impurities should reduce background signal and eliminate off-target effects. |
| Contamination of Stock Solution | 1. Use Fresh Aliquots: Always use a fresh, unopened aliquot of U-46619 if contamination is suspected. 2. Aseptic Technique: When preparing solutions, use sterile tubes and pipette tips to avoid microbial or chemical contamination. | Using a clean stock solution should resolve issues related to contamination. |
Potential Impurities in Commercial U-46619
While specific impurity profiles are proprietary to manufacturers, the following table outlines potential impurities based on the synthesis of U-46619 and its chemical nature.
| Impurity Type | Potential Compounds | Potential Effects on Experiments |
| Synthesis-Related Impurities | Stereoisomers of U-46619: Diastereomers or enantiomers formed during the synthesis. | Isomers may have lower or no affinity for the TP receptor, leading to a perceived decrease in the potency of the active compound. In some cases, they might interact with other receptors, causing off-target effects. |
| Unreacted Starting Materials: Carryover of precursors from the synthetic route. | The effects would depend on the specific starting materials, but they could potentially interfere with the assay or have their own biological activity. | |
| Byproducts of Side Reactions: Compounds formed from unintended reaction pathways. | These could be structurally related to U-46619 and may have partial agonist or antagonist activity at the TP receptor, or interact with other cellular targets. | |
| Degradation Products | Oxidation Products: Oxidation of the secondary alcohol group to a ketone. | This would alter the structure of U-46619 and likely reduce its affinity for the TP receptor, leading to decreased potency. |
| Isomerization Products: Isomerization of the cis double bond in the heptenoic acid chain to a trans configuration. | Changes in the geometry of the molecule can significantly impact receptor binding and activation. | |
| Hydrolysis Products: If supplied as a methyl ester, hydrolysis to the carboxylic acid can occur in the presence of water. | While U-46619 is a carboxylic acid, if it were supplied as an ester, its hydrolysis would be necessary for activity. The free acid is the active form. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of U-46619
This protocol provides a general method for assessing the purity of a U-46619 sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation: Dilute the U-46619 stock solution in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10-20 µL of the prepared sample.
-
Run the gradient program.
-
Analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak corresponding to U-46619. The presence of other peaks indicates impurities.
-
Protocol 2: Cell-Based Assay for U-46619 Potency Determination (Calcium Mobilization)
This protocol describes a method to determine the functional potency of U-46619 by measuring intracellular calcium mobilization in cells expressing the TP receptor.
-
Cell Line: A cell line endogenously expressing the TP receptor (e.g., human platelets) or a recombinant cell line overexpressing the human TP receptor (e.g., HEK293-TPα).
-
Reagents:
-
U-46619 stock solution.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Cell culture medium.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
-
Procedure:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of U-46619 in the assay buffer.
-
Calcium Measurement:
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add the U-46619 dilutions to the wells.
-
Immediately start recording the fluorescence signal over time to measure the increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each U-46619 concentration.
-
Plot the response as a function of the U-46619 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value. This EC50 value can be compared to literature values to assess the potency of your U-46619 stock.
-
-
Visualizations
References
optimizing 5-trans U-46619 concentration for mPGES-1 inhibition
This technical support guide is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving the prostanoid signaling pathway. Below you will find frequently asked questions (FAQs) and troubleshooting guides for working with key modulators of this pathway.
Frequently Asked Questions (FAQs)
Q1: Can I use U-46619 to inhibit mPGES-1?
No, U-46619 is not an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and functions as a potent thromboxane A2 (TXA2) receptor agonist. Its primary use in research is to stimulate the thromboxane receptor (TP) to study downstream signaling events. In contrast, mPGES-1 is an enzyme responsible for the conversion of PGH2 to prostaglandin E2 (PGE2). Therefore, U-46619 and mPGES-1 are involved in different branches of the arachidonic acid cascade.
Q2: What are the distinct roles of U-46619 and mPGES-1?
U-46619 mimics the action of thromboxane A2, which is a potent vasoconstrictor and promoter of platelet aggregation. It activates G-protein coupled receptors, leading to downstream signaling through pathways such as PLC/IP3/Ca2+ and Rho/Rho-kinase.
mPGES-1 is a terminal synthase that catalyzes the isomerization of PGH2, an intermediate product of cyclooxygenase (COX) enzymes, into PGE2. PGE2 is a key mediator of inflammation, fever, and pain.
Below is a diagram illustrating the distinct pathways of U-46619 and mPGES-1.
Q3: How do I select an appropriate inhibitor for mPGES-1?
Selecting an mPGES-1 inhibitor depends on the specifics of your experiment. There are several classes of inhibitors, including both selective and dual inhibitors (which also target other enzymes in the pathway). It is crucial to review the literature to determine the most suitable compound for your model system, considering factors like potency (IC50), selectivity, and cell permeability.
Troubleshooting Guide: Working with U-46619
This guide addresses common issues encountered when using U-46619 to study thromboxane receptor activation.
| Issue | Potential Cause | Recommended Solution |
| No observable biological response (e.g., no vasoconstriction or platelet aggregation) | Degradation of U-46619: Improper storage or multiple freeze-thaw cycles can lead to degradation. | Aliquot U-46619 upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression: The target cells or tissue may have low or no expression of the thromboxane (TP) receptor. | Confirm TP receptor expression using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Sub-optimal Concentration: The concentration of U-46619 may be too low to elicit a response. | Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A typical starting range is 10 nM to 1 µM. | |
| High background signal or off-target effects | Concentration is too high: Excessively high concentrations can lead to non-specific binding and activation of other signaling pathways. | Lower the concentration of U-46619. Refer to your dose-response data to select a concentration that is within the specific and saturable range. |
| Contamination of reagents: The solvent or other reagents may be contaminated. | Use high-purity solvents (e.g., DMSO, ethanol) and sterile, filtered buffers. Run appropriate vehicle controls. |
Experimental Protocol: U-46619 Dose-Response Assay
This protocol outlines a general procedure for determining the optimal concentration of U-46619 in a cell-based assay measuring intracellular calcium mobilization.
-
Cell Preparation:
-
Plate cells (e.g., HEK293 cells expressing the TP receptor) in a 96-well black, clear-bottom plate.
-
Culture cells until they reach 80-90% confluency.
-
-
Calcium Indicator Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Typically, this involves a 30-60 minute incubation at 37°C.
-
-
U-46619 Preparation:
-
Prepare a stock solution of U-46619 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
-
Assay Execution:
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the different concentrations of U-46619 to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for 2-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each concentration.
-
Plot the ΔF against the log of the U-46619 concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration that elicits 50% of the maximal response.
-
preventing degradation of 5-trans U-46619 in experiments
Welcome to the technical support center for U-46619, a stable thromboxane A2 (TP) receptor agonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of U-46619 in experimental settings, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store U-46619 upon receipt?
A1: U-46619 is typically supplied as a powder or in an organic solvent like methyl acetate. For long-term storage, the powder form should be stored at -20°C under desiccating conditions, where it can be stable for up to two years.[1] If supplied in an organic solvent, it should also be stored at -20°C.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of U-46619?
A2: U-46619 is soluble in several organic solvents, including methyl acetate, ethanol, DMSO, and dimethylformamide (DMF).[1] The choice of solvent will depend on the experimental system. For many biological assays, DMSO or ethanol are common choices.
Q3: How stable are stock solutions of U-46619?
A3: Stock solutions of U-46619 in a suitable organic solvent can be stored at -20°C for at least one month or at -80°C for up to six months.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store U-46619 in an aqueous solution?
A4: No, it is strongly advised not to store U-46619 in aqueous solutions. U-46619 is unstable in aqueous buffers, and it is recommended to prepare working solutions fresh for each experiment.[1] Any unused aqueous solution should be discarded at the end of the day.
Q5: What is the primary mechanism of action of U-46619?
A5: U-46619 is a potent and stable agonist of the thromboxane A2 (TP) receptor.[2][4] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to various physiological responses, including platelet aggregation and smooth muscle contraction.[5] The signaling pathway involves the activation of Gq proteins, leading to an increase in intracellular calcium, as well as the activation of other pathways involving ERK-1, ERK-2, and RhoA.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of U-46619 in aqueous working solution. | Always prepare fresh aqueous working solutions of U-46619 immediately before each experiment. Do not store U-46619 in aqueous buffers.[1] |
| Improper storage of stock solution. | Ensure stock solutions are stored at -20°C or -80°C in an appropriate organic solvent and are not subjected to frequent freeze-thaw cycles.[3] Use aliquots for single experiments. | |
| Inconsistent EC50 values between experiments | Variability in the preparation of working solutions. | Prepare a fresh serial dilution from a single stock aliquot for each dose-response experiment to minimize variability. |
| Batch-to-batch variability of U-46619. | If you suspect batch-to-batch variability, it is advisable to test a new batch against a previously validated one to ensure consistent activity. Always refer to the certificate of analysis for the specific batch.[2] | |
| Inter-individual variability in biological samples (e.g., platelets). | Be aware that a certain percentage of the healthy population may show hypo-responsiveness to TP receptor agonists. Screen donors if possible or use a larger sample size to account for biological variability. | |
| Precipitation of U-46619 in aqueous buffer | Low solubility in the chosen buffer. | U-46619 is sparingly soluble in aqueous buffers.[1] To prepare an aqueous solution, first evaporate the organic solvent from your stock solution under a gentle stream of nitrogen and then reconstitute the compound in the desired buffer.[1] Sonication may aid in dissolution. |
| Unexpected off-target effects | U-46619 activating other prostanoid receptors at high concentrations. | While U-46619 is a selective TP receptor agonist, at very high concentrations, the possibility of activating other related receptors cannot be entirely ruled out. Use the lowest effective concentration possible and consider using a specific TP receptor antagonist as a negative control to confirm that the observed effects are TP receptor-mediated. |
Data Presentation
Table 1: Recommended Storage Conditions for U-46619
| Form | Solvent | Storage Temperature | Storage Duration | Reference |
| Powder | N/A | -20°C (desiccated) | Up to 2 years | [1] |
| Stock Solution | Methyl Acetate, Ethanol, DMSO, DMF | -20°C | At least 1 month | [3] |
| Stock Solution | Methyl Acetate, Ethanol, DMSO, DMF | -80°C | Up to 6 months | [3] |
| Working Solution | Aqueous Buffer (e.g., PBS) | N/A | Prepare fresh, do not store | [1] |
Table 2: Solubility of U-46619
| Solvent | Approximate Solubility | Reference |
| Methyl Acetate | ~100 mg/mL | [1] |
| Ethanol | ~100 mg/mL | [1] |
| DMSO | ~100 mg/mL | [1] |
| Dimethylformamide (DMF) | ~100 mg/mL | [1] |
| PBS (pH 7.2) | ~1 mg/mL | [1] |
Experimental Protocols
Detailed Protocol for U-46619-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
This protocol provides a general framework for assessing platelet aggregation in response to U-46619.
1. Materials and Reagents:
-
U-46619
-
DMSO or Ethanol (for stock solution)
-
Saline or appropriate buffer for dilutions
-
Human whole blood
-
3.2% Sodium Citrate (anticoagulant)
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
2. Preparation of U-46619 Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of U-46619 in DMSO or ethanol. Aliquot and store at -80°C for up to 6 months.
-
Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in saline or an appropriate buffer to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM).
3. Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[6]
-
To obtain PRP, centrifuge the whole blood at room temperature for 15-20 minutes at 150-200 x g.[6]
-
Carefully transfer the upper PRP layer to a new tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10-15 minutes).
-
Adjust the platelet count in the PRP with PPP if necessary (typically to 2.5 x 10⁸ platelets/mL).
4. Light Transmission Aggregometry Procedure:
-
Set the aggregometer to 37°C.[6]
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette an aliquot of PRP into a cuvette with a stir bar and allow it to equilibrate for at least 2 minutes.
-
Add a small volume of the U-46619 working solution to the PRP to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The aggregation is measured as the maximum percentage change in light transmission.
5. Data Analysis:
-
Plot the maximum aggregation percentage against the log of the U-46619 concentration to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of U-46619 that produces 50% of the maximal aggregation response.
Mandatory Visualizations
Signaling Pathway of U-46619
Caption: Signaling pathway of U-46619 via the Thromboxane A2 receptor.
Experimental Workflow for Troubleshooting U-46619 Activity
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]
- 6. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
troubleshooting unexpected results with 5-trans U-46619
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with 5-trans U-46619.
Troubleshooting Guides
Issue 1: Lower-than-Expected or No Agonist Activity
If you are observing a diminished or absent biological response to this compound, consider the following potential causes and troubleshooting steps.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Although this compound is a stable analog of Thromboxane A2 (TXA2), improper storage can lead to degradation. Ensure it has been stored at -20°C. Prepare fresh stock solutions. |
| Incorrect Solvent/Solubility Issues | Verify that the solvent used is appropriate and the compound is fully dissolved. See Table 1 for solubility data. |
| Low Receptor Expression | The target cells or tissues may have low expression of the Thromboxane A2 receptor (TP receptor). Confirm TP receptor expression levels using techniques like qPCR or Western blotting. |
| Receptor Desensitization | Prolonged or repeated exposure to agonists can lead to receptor desensitization. Minimize pre-exposure of the experimental system to other TP receptor agonists. |
| Presence of Antagonists | Ensure that no known TP receptor antagonists are present in your experimental system, which could be inhibiting the effects of this compound.[1] |
Troubleshooting Workflow: No/Low Activity
Caption: Troubleshooting logic for low or no agonist activity.
Issue 2: High Variability in Experimental Results
Inconsistent results across experiments are a common challenge. The following table outlines potential sources of variability and how to address them.
| Possible Cause | Troubleshooting Step |
| Differential TP Receptor Isoform Expression | Human tissues can express two isoforms of the TP receptor, TPα and TPβ, which can arise from differential mRNA splicing.[2] The relative expression of these isoforms can vary between cell types and tissues, potentially leading to different signaling outcomes. Characterize the isoform expression profile in your experimental model. |
| Cell Passage Number | Receptor expression and signaling pathways can change with increasing cell passage numbers. Use cells within a consistent and low passage range for all experiments. |
| Inconsistent Agonist Concentration | Ensure accurate and consistent preparation of this compound dilutions for each experiment. Use a calibrated pipette and perform serial dilutions carefully. |
| Biological Variation | Animal models can exhibit significant biological variability. For in vivo or ex vivo studies, increase the sample size to ensure statistical power. In older animal models, the contractile response to U-46619 may be diminished.[3] |
Experimental Workflow for Reproducibility
Caption: Standardized workflow to enhance experimental reproducibility.
Issue 3: Unexpected Off-Target Effects
Observing biological effects that are not consistent with known TP receptor signaling can be perplexing.
| Possible Cause | Troubleshooting Step |
| Inhibition of mPGES | At higher concentrations (e.g., 10 µM), this compound has been shown to inhibit microsomal prostaglandin E2 synthase (mPGES).[4] If your experimental system is sensitive to changes in prostaglandin E2 levels, consider this off-target effect. |
| Distinct Receptor Binding Sites | In some cell types, such as HeLa cells, U-46619 may interact with receptors that are distinct from the TP receptors found on human platelets.[5] This could lead to unexpected signaling outcomes. |
| Activation of Other Signaling Pathways | While primarily a TP receptor agonist, U-46619 has been shown to activate ERK-1 and ERK-2 in HEK 293 cells expressing TPα and TPβ receptors.[6] Investigate the activation of other potential downstream signaling pathways if the observed effects do not align with canonical Gq-mediated signaling. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is soluble in several organic solvents. The choice of solvent will depend on your experimental system. Please refer to the solubility data in Table 1.
Q2: What is the stability of this compound in solution?
A2: While the manufacturer states a stability of ≥ 2 years when stored properly as a solid at -20°C, it is best practice to prepare fresh stock solutions and use them promptly.[4] Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in in vivo studies?
A3: Yes, U-46619 has been used in in vivo studies. For example, infusion of U-46619 in wild-type mice has been shown to cause transient increases in blood pressure.[7] However, appropriate vehicle controls and dose-response studies are crucial.
Q4: Are there known antagonists for the TP receptor?
A4: Yes, several TP receptor antagonists are available, such as SQ 29548.[1] These can be used to confirm that the observed effects of this compound are indeed mediated by the TP receptor.
Q5: What is the primary signaling pathway activated by this compound?
A5: As a Thromboxane A2 receptor agonist, this compound primarily activates the Gq-coupled TP receptor, leading to the activation of phospholipase C (PLC), an increase in intracellular calcium, and subsequent cellular responses like platelet aggregation and smooth muscle contraction.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMF | 50 mg/ml |
| DMSO | 50 mg/ml |
| Ethanol | 50 mg/ml |
| PBS (pH 7.2) | 1 mg/ml |
| Data sourced from Cayman Chemical.[4] |
Experimental Protocols
General Protocol for In Vitro Platelet Aggregation Assay
-
Platelet Preparation: Isolate platelets from whole blood using standard centrifugation techniques. Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer).
-
Platelet Count Adjustment: Determine the platelet count and adjust to the desired concentration for the assay.
-
Baseline Measurement: Place the platelet suspension in an aggregometer cuvette with a stir bar and record the baseline light transmittance for a few minutes.
-
Agonist Addition: Add a known concentration of this compound to the platelet suspension.
-
Data Recording: Record the change in light transmittance over time as platelets aggregate. The extent of aggregation is proportional to the increase in light transmittance.
-
Data Analysis: Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial rate of aggregation.
Note: This is a generalized protocol. Specific parameters such as platelet concentration, agonist concentration, and incubation times should be optimized for your specific experimental conditions.
Signaling Pathway
U-46619 Signaling Pathway
Caption: Simplified signaling pathway of this compound via the TP receptor.
References
- 1. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Thromboxane-induced contractile response of mesenteric arterioles is diminished in the older rats and the older hypertensive rats [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Thromboxane A2 analogue U 46619 enhances tumour cell proliferation in HeLa cells via specific receptors which are apparently distinct from TXA2 receptors on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Coagulation defects and altered hemodynamic responses in mice lacking receptors for thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-trans U-46619
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-trans U-46619 synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common synthetic strategy for preparing this compound, and where are the critical yield-determining steps?
A1: A widely adopted strategy for the synthesis of prostaglandin analogs like U-46619 involves the use of a key intermediate known as the Corey lactone diol. The overall process can be broken down into three main stages:
-
Corey Aldehyde Formation: This involves the protection of one hydroxyl group of the Corey lactone diol, followed by oxidation of the remaining primary alcohol to an aldehyde. The efficiency of this oxidation is crucial for the overall yield.
-
α-Chain Installation (Horner-Wadsworth-Emmons Reaction): The 5-trans geometry is established in this step using a Horner-Wadsworth-Emmons (HWE) reaction. This reaction is known for its high E-selectivity, leading to the desired trans double bond. Optimizing this step is critical for maximizing the yield of the 5-trans isomer.
-
ω-Chain Installation (Wittig Reaction): The final side chain is attached via a Wittig reaction. Following this, deprotection steps reveal the final this compound molecule.
Low yields can often be attributed to incomplete reactions, side-product formation, or difficult purification at any of these stages.
Q2: My Horner-Wadsworth-Emmons (HWE) reaction to install the α-chain is giving a low yield of the desired 5-trans product. What are the common causes and how can I improve it?
A2: Low yields in the HWE reaction for the α-chain installation can stem from several factors. Here are some troubleshooting suggestions:
-
Base Selection: The choice of base is critical for the deprotonation of the phosphonate ester. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LiHMDS). If one base is giving poor results, screening other bases may improve the yield.
-
Reaction Temperature: The temperature at which the ylide is generated and reacted with the Corey aldehyde can influence the reaction rate and selectivity. Lower temperatures (e.g., -78 °C to 0 °C) are often employed to improve selectivity and minimize side reactions.
-
Purity of Reagents: Ensure that the phosphonate ester and the Corey aldehyde are pure and free of contaminants. Impurities can interfere with the reaction. The aldehyde, in particular, can be prone to oxidation or epimerization.
-
Solvent: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used. Ensure the solvent is rigorously dried, as water can quench the ylide.
-
Reaction Time: The reaction may require sufficient time to go to completion. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the optimal reaction time.
Q3: I am observing the formation of the 5-cis isomer along with my desired 5-trans product. How can I increase the stereoselectivity of the HWE reaction for the trans isomer?
A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of the E-alkene (trans). However, the Z-isomer (cis) can sometimes be a significant byproduct. To enhance the E-selectivity:
-
Choice of Phosphonate Reagent: Phosphonates with electron-withdrawing groups tend to give higher E-selectivity.
-
Reaction Conditions: Using sodium or lithium bases in aprotic solvents generally promotes the formation of the E-isomer. The use of potassium bases with crown ether sequestration can sometimes favor the Z-isomer, so these should be avoided if the trans product is desired.
-
Thermodynamic Control: Allowing the reaction to proceed for a longer time at a slightly elevated temperature (if the reactants are stable) can sometimes favor the thermodynamically more stable E-isomer.
Q4: What are the best practices for the purification of this compound and for separating it from the 5-cis isomer?
A4: Purification of prostaglandin analogs is typically achieved using chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying U-46619. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from starting materials and byproducts. The separation of cis and trans isomers on silica gel can be challenging but is often possible with careful optimization of the solvent system.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating stubborn isomers, preparative reverse-phase HPLC is a powerful tool. A C18 column with a mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) is a good starting point.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the reaction and for identifying the appropriate solvent system for column chromatography. Different staining techniques can be used for visualization if the compounds are not UV-active.
Experimental Protocols
General Synthetic Pathway for this compound
The synthesis of this compound can be conceptualized as a multi-step process starting from the well-known Corey lactone diol.
Caption: General synthetic workflow for this compound from Corey lactone diol.
Detailed Methodologies
Step 1: Oxidation of Corey Lactone Diol to Corey Aldehyde
-
Protection: Selectively protect the secondary hydroxyl group of the Corey lactone diol with a suitable protecting group, such as a silyl ether (e.g., TBDMSCl, imidazole, in DMF).
-
Oxidation: The primary alcohol is then oxidized to the aldehyde. Common methods include Swern oxidation (oxalyl chloride, DMSO, triethylamine) or using Dess-Martin periodinane (DMP) in dichloromethane (DCM).
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction for α-Chain Installation
-
Ylide Formation: The phosphonate ester (e.g., dimethyl (2-oxoheptyl)phosphonate) is deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF at 0 °C.
-
Olefination: The Corey aldehyde, dissolved in THF, is added dropwise to the ylide solution at 0 °C, and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by silica gel column chromatography.
Caption: Stereochemical outcome of the Horner-Wadsworth-Emmons reaction.
Step 3: Wittig Reaction for ω-Chain Installation
-
Ylide Formation: A phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide) is deprotonated using a strong base such as potassium tert-butoxide in THF.
-
Olefination: The ketone intermediate from the previous step is added to the ylide solution.
-
Work-up and Purification: Similar work-up and purification procedures as the HWE reaction are followed.
Quantitative Data Summary
The following table summarizes typical yields for key transformations in prostaglandin synthesis. Note that these are representative yields and can vary significantly based on the specific substrate, reagents, and reaction conditions.
| Reaction Step | Reagents/Conditions | Typical Yield Range (%) |
| Oxidation of Primary Alcohol to Aldehyde | Swern Oxidation | 85-95 |
| Dess-Martin Periodinane | 90-98 | |
| Horner-Wadsworth-Emmons Olefination | NaH, THF | 70-90 |
| LiHMDS, THF | 75-95 | |
| Wittig Olefination | n-BuLi, THF | 60-85 |
| KHMDS, THF | 65-90 | |
| Silyl Ether Deprotection | TBAF, THF | 85-99 |
| HF-Pyridine | 80-95 |
Signaling Pathway of U-46619
U-46619 is a stable analog of thromboxane A2 (TXA2) and acts as a potent agonist for the thromboxane receptor (TP receptor), which is a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of this compound via the TP receptor.
addressing off-target effects of 5-trans U-46619
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-trans U-46619. The content is designed to address specific issues related to the off-target effects of this compound and to provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the trans isomer of U-46619, which is a potent and stable synthetic analog of the endoperoxide prostaglandin H2 (PGH2). Its primary and well-characterized mechanism of action is as a selective agonist for the thromboxane A2 (TP) receptor.[1] Activation of the TP receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to physiological responses such as platelet aggregation and smooth muscle contraction.[2]
Q2: What are the known off-target effects of this compound?
While this compound is primarily a TP receptor agonist, it has been reported to exhibit off-target effects. The most documented off-target effect is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). Additionally, studies on its cis-isomer, U-46619, suggest potential for off-target effects such as the potentiation of norepinephrine-induced vasoconstriction, which may be independent of TP receptor activation.[3][4] Another study noted that U-46619 can inhibit KCa channel activity in coronary arteries.[5]
Q3: How can I differentiate between on-target and off-target effects in my experiments?
The most effective method to distinguish between on-target TP receptor-mediated effects and off-target effects is to use a selective TP receptor antagonist. Commonly used antagonists include SQ29548 and GR32191. If the observed effect of this compound is blocked or significantly attenuated in the presence of a TP receptor antagonist, it is likely an on-target effect. Conversely, if the effect persists, it is indicative of an off-target mechanism.[3][6]
Q4: What are the typical concentrations of this compound used in in vitro experiments?
The effective concentration of U-46619, and by extension its 5-trans isomer, can vary depending on the experimental system. For on-target effects, such as platelet aggregation and vasoconstriction, concentrations in the nanomolar to low micromolar range are typically used. For example, the EC50 for U-46619 as a TP receptor agonist is approximately 35 nM. However, off-target effects may require higher concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected results with this compound. | This could be due to a combination of on-target and off-target effects, or variability in experimental conditions. | 1. Confirm On-Target Activity: Co-incubate your system with a selective TP receptor antagonist (e.g., SQ29548) before adding this compound. If the effect is abolished, it confirms TP receptor mediation.[3] 2. Dose-Response Curve: Perform a comprehensive dose-response curve to identify the concentration range for on-target versus potential off-target effects. 3. Positive and Negative Controls: Always include appropriate positive (e.g., a known TP receptor agonist) and negative (vehicle) controls. |
| Observed vasoconstriction is not fully blocked by a TP receptor antagonist. | This may indicate an off-target effect, such as the potentiation of endogenous norepinephrine signaling.[3][4] | 1. Investigate Adrenergic Pathway: Use an alpha-adrenergic receptor antagonist (e.g., phentolamine) in combination with the TP receptor antagonist to see if the residual effect is blocked. 2. Control for Neurotransmitter Release: In tissue bath experiments, consider pretreating with agents that deplete or block the release of endogenous vasoconstrictors. |
| Unexpected changes in prostaglandin profiles, specifically a decrease in PGE2. | This is likely due to the off-target inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). | 1. Measure Prostaglandin Levels: Use ELISA or LC-MS/MS to quantify levels of various prostaglandins (PGE2, PGF2α, etc.) in your experimental system with and without this compound. 2. mPGES-1 Activity Assay: If possible, perform a direct enzymatic assay to measure mPGES-1 activity in the presence of this compound. |
| Variability in platelet aggregation response. | Platelet sensitivity to TP receptor agonists can vary between donors.[7] Additionally, high concentrations of other agents, like aspirin, can paradoxically augment U-46619-induced aggregation.[8] | 1. Standardize Platelet Preparation: Ensure a consistent protocol for platelet-rich plasma (PRP) or washed platelet preparation. 2. Screen Donors: If using human platelets, be aware of potential donor-to-donor variability. 3. Review Concomitant Treatments: Be mindful of other compounds in your assay that could influence platelet signaling pathways. |
Data Presentation
Table 1: On-Target vs. Off-Target Activity Profile of U-46619 Isomers
| Compound | Target | Activity | Potency (EC50/IC50) |
| U-46619 (cis-isomer) | Thromboxane A2 (TP) Receptor | Agonist | ~35 nM |
| This compound | Thromboxane A2 (TP) Receptor | Agonist | Data not available, expected to be similar to U-46619 |
| U-46619 (cis-isomer) | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibitor | Data not available |
| This compound | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Inhibitor | Reported to be about half as potent as the 5-cis isomer. |
Note: Specific quantitative data for the 5-trans isomer is limited in publicly available literature. Researchers should empirically determine the potency in their own experimental systems.
Experimental Protocols
Protocol 1: Assessment of On-Target Vasoconstriction and Differentiation from Off-Target Effects
Objective: To measure the vasoconstrictor response to this compound and determine the contribution of TP receptor activation.
Methodology:
-
Tissue Preparation: Isolate segments of a suitable blood vessel (e.g., rat aorta, human subcutaneous resistance arteries) and mount them in an organ bath or wire myograph system containing physiological salt solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.[9]
-
Equilibration: Allow the tissues to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Response: Elicit a reference contraction with a standard agent (e.g., potassium chloride) to ensure tissue viability.
-
Experimental Groups:
-
Group 1 (On-Target): Generate a cumulative concentration-response curve for this compound.
-
Group 2 (Off-Target Control): Pre-incubate the tissues with a selective TP receptor antagonist (e.g., 1 µM SQ29548) for 20-30 minutes before generating the this compound concentration-response curve.
-
-
Data Analysis: Compare the concentration-response curves between Group 1 and Group 2. A rightward shift or complete inhibition of the curve in Group 2 indicates an on-target, TP receptor-mediated effect. Any remaining response in Group 2 may be attributed to off-target actions.
Protocol 2: In Vitro Platelet Aggregation Assay
Objective: To evaluate the effect of this compound on platelet aggregation.
Methodology:
-
Platelet Preparation: Prepare platelet-rich plasma (PRP) or washed platelets from whole blood. Adjust the platelet count to a standardized concentration.
-
Instrumentation: Use a light transmission aggregometer. Place cuvettes with PRP and a stir bar into the heating block of the aggregometer at 37°C.
-
Baseline Measurement: Record the baseline light transmission.
-
Agonist Addition: Add varying concentrations of this compound to the cuvettes to initiate aggregation.
-
Data Recording: Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.
-
Off-Target Control: To confirm on-target effects, pre-incubate a separate aliquot of PRP with a TP receptor antagonist before the addition of this compound.
Protocol 3: Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on mPGES-1 activity.
Methodology:
-
Enzyme and Substrate Preparation: Use a source of mPGES-1, which can be recombinant human mPGES-1 or microsomes isolated from cells overexpressing the enzyme. The substrate is prostaglandin H2 (PGH2).
-
Incubation: Pre-incubate the mPGES-1 enzyme with various concentrations of this compound or a known mPGES-1 inhibitor (positive control) in an appropriate buffer containing glutathione.[10]
-
Reaction Initiation: Add PGH2 to start the enzymatic reaction. Incubate for a defined period at a controlled temperature.
-
Reaction Termination: Stop the reaction, typically by adding a stop solution (e.g., containing a reducing agent like stannous chloride).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a validated method such as an enzyme immunoassay (EIA) or liquid chromatography-mass spectrometry (LC-MS/MS).[10]
-
Data Analysis: Calculate the percent inhibition of mPGES-1 activity at each concentration of this compound and determine the IC50 value.
Visualizations
Caption: On-target signaling pathway of this compound via the TP receptor.
Caption: Experimental workflow to differentiate on-target from off-target effects.
References
- 1. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. Thromboxane agonist (U46619) potentiates norepinephrine efflux from adrenergic nerves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. U46619, a thromboxane A2 agonist, inhibits KCa channel activity from pig coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reprocell.com [reprocell.com]
- 10. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for 5-trans U-46619 preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-trans U-46619.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from U-46619?
This compound is the trans isomer of U-46619. While U-46619 is a potent and stable agonist of the thromboxane A2 (TXA2) receptor, leading to platelet aggregation and vasoconstriction, this compound is often considered an impurity in U-46619 preparations.[1] Some research indicates that it can inhibit microsomal prostaglandin E2 synthase (mPGES) at a concentration of 10 µM.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical to maintaining the integrity of this compound. As a powder, it should be stored at -20°C for long-term stability, which can be for months to years.[3] Stock solutions in organic solvents should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Aqueous solutions of U-46619 are unstable and it is recommended to prepare them fresh for each experiment and not to store them for more than a day.[5] When preparing solutions, if the compound is supplied in methyl acetate, the solvent should be evaporated under a gentle stream of nitrogen before dissolving the compound in the desired solvent.[5]
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) at concentrations of approximately 50 mg/mL.[2] It is sparingly soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is about 1 mg/mL.[2][5] To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent and then dilute it with the aqueous buffer.[5]
Q4: What is the primary mechanism of action of U-46619?
U-46619 is a stable analog of the prostaglandin H2 (PGH2) and a potent thromboxane A2 (TXA2) receptor agonist.[6] Activation of the TXA2 receptor, a G-protein-coupled receptor (GPCR), initiates downstream signaling cascades.[7] These pathways include the activation of RhoA, which plays a role in vasoconstriction, and the stimulation of the ERK-1/2 and p38 MAPK pathways.[4][8] This signaling ultimately leads to physiological responses such as platelet aggregation and smooth muscle contraction.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological response in vitro/in vivo. | Degradation of U-46619: Solutions, especially aqueous ones, are unstable.[5][8] | Prepare fresh solutions for each experiment. For stock solutions, store them in small aliquots at -80°C to minimize freeze-thaw cycles. |
| Incorrect solvent or concentration: U-46619 has limited solubility in aqueous buffers.[5] | Ensure the compound is fully dissolved in an appropriate organic solvent before diluting in your experimental buffer. Verify the final concentration. | |
| Presence of impurities: The 5-trans isomer can be present and may have different activity.[1] | Check the certificate of analysis for the purity of your batch. If purity is a concern, consider purchasing from a different supplier or performing purification. | |
| Receptor desensitization or differential expression: Tissues and cell lines can have varying levels of TXA2 receptor expression.[7] | Confirm the expression of the TXA2 receptor in your experimental model. Consider using a positive control to ensure the system is responsive. | |
| Variability between experimental replicates. | Inconsistent solution preparation: Pipetting errors or incomplete dissolution can lead to variations in concentration. | Use calibrated pipettes and ensure the compound is completely dissolved before use. Vortexing or brief sonication may help. |
| Differential handling of tissues or cells: Variations in tissue preparation or cell culture conditions can affect responsiveness.[10] | Standardize all experimental procedures, including incubation times, temperatures, and media changes. | |
| Unexpected vasoconstriction or platelet aggregation results. | Off-target effects: At high concentrations, U-46619 may interact with other receptors. | Perform dose-response curves to determine the optimal concentration range. Use a selective TXA2 receptor antagonist to confirm the specificity of the effect. |
| Endothelial dysfunction in tissue preparations: The presence or absence of endothelium can alter the vascular response to U-46619.[10] | Verify the integrity of the endothelium in your tissue preparations. Compare responses in endothelium-intact and endothelium-denuded vessels. |
Data Presentation
Table 1: Physicochemical Properties of U-46619
| Property | Value | Source |
| Molecular Weight | 350.5 g/mol | |
| Formula | C₂₁H₃₄O₄ | |
| Purity | ≥98% | [6] |
| Appearance | Clear oil or powder | [3][11] |
| CAS Number | 56985-40-1 |
Table 2: Solubility of U-46619
| Solvent | Approximate Solubility | Source |
| Methyl Acetate | 10 mg/mL | |
| Ethanol | 100 mg/mL | [5] |
| DMSO | 100 mg/mL | [5] |
| Dimethyl Formamide | 100 mg/mL | [5] |
| PBS (pH 7.2) | 1 mg/mL | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Preparation of Standard Solution: Accurately weigh and dissolve U-46619 in a suitable organic solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dilute the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: Run the standard and sample solutions. The purity is calculated by dividing the peak area of the main compound by the total peak area of all components.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of U-46619 in a solvent compatible with the mass spectrometer's ionization source (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.
-
Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum in the positive or negative ion mode.
-
Data Interpretation: Confirm the presence of the molecular ion corresponding to the expected mass of U-46619 (e.g., [M+H]⁺ or [M-H]⁻). The expected molecular weight is 350.5.
Visualizations
Caption: U-46619 signaling pathway leading to physiological responses.
Caption: Quality control workflow for U-46619 preparations.
Caption: Troubleshooting logic for experimental issues with U-46619.
References
- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of the inhibition of U46619-mediated human platelet activation by the trimetoquinol isomers. Evidence for endoperoxide/thromboxane A2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
impact of 5-trans U-46619 impurity on U-46619 experiments
This guide provides troubleshooting information and answers to frequently asked questions for researchers, scientists, and drug development professionals using the thromboxane A2 receptor agonist, U-46619. The focus is on a common issue: the impact of the 5-trans U-46619 isomer impurity on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary use in research?
U-46619 is a stable, synthetic analog of the prostaglandin endoperoxide PGH2.[1] It functions as a potent and selective agonist for the thromboxane A2 (TP) receptor.[2] Due to its stability compared to the highly unstable endogenous ligand, thromboxane A2, U-46619 is widely used in laboratory settings to study TP receptor-mediated physiological processes.[1][3] Its primary applications include inducing and studying platelet aggregation, vasoconstriction, and smooth muscle contraction in various in vitro and in vivo models.[1][3][4]
Q2: What is the this compound impurity?
This compound is the geometric isomer of U-46619 at the 5th carbon position.[5] It is often present as a minor impurity, sometimes accounting for 2-5% of the material, in many commercial preparations of U-46619.[6] The presence and percentage of this isomer can vary between batches, potentially leading to experimental variability if not accounted for.
Q3: How does U-46619 exert its biological effects?
U-46619 mimics thromboxane A2 by binding to and activating the TP receptor, which is a G-protein-coupled receptor (GPCR).[7][8] The primary signaling pathway involves coupling to Gq and G13 proteins.[9][10] Activation of Gq stimulates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[9][10] IP3 triggers the release of intracellular calcium stores, a key event leading to cellular responses like platelet activation and smooth muscle contraction.[7][11]
Q4: What is the known biological activity of the this compound isomer?
Published data on the biological activity of this compound, particularly at the primary TP receptor, is very limited. The isomer has been shown to have different activities compared to U-46619, such as inhibiting prostaglandin E synthases.[5][6] This difference in activity is critical; if the impurity does not activate the TP receptor with the same potency as U-46619, its presence will effectively lower the concentration of the active compound in your stock solution, leading to a weaker-than-expected biological response.
| Compound | Target | Effect | Potency / Concentration |
| U-46619 | Thromboxane (TP) Receptor | Agonist | EC₅₀ = 35 nM |
| This compound | Prostaglandin E Synthase | Inhibitor | Approx. half as potent as U-46619[6] |
| This compound | Microsomal PGES (mPGES) | Inhibitor | Active at 10 µM[5] |
Troubleshooting Guide
Q5: My experiment with U-46619 is yielding inconsistent or lower-than-expected results. Could the 5-trans impurity be the cause?
Yes, this is a distinct possibility. If your U-46619-induced response (e.g., platelet aggregation, vasoconstriction) is weaker than published values or varies between different batches of the compound, contamination with the less active 5-trans isomer could be the cause. Before investigating the purity, it is essential to rule out other common experimental errors.
Q6: How can I check the purity of my U-46619 sample?
The most reliable method for determining the purity of a U-46619 sample and quantifying the 5-trans isomer is High-Performance Liquid Chromatography (HPLC).
-
Review Supplier Documentation: Always check the Certificate of Analysis (CoA) provided by the supplier. Many reputable suppliers, such as Tocris Bioscience, provide purity data determined by HPLC.
-
In-House Analysis: If you have access to analytical chemistry facilities, running an HPLC analysis on your sample is the best way to confirm its purity and integrity, especially if the stock has been stored for a long time.
-
Request Data: If you suspect a batch-related issue, contact the supplier's technical support and inquire about the specific batch number you have. They may be able to provide more detailed analytical data.
Experimental Protocol & Workflow
Q7: Can you provide a general protocol for a U-46619-induced platelet aggregation assay?
This is a generalized protocol for measuring U-46619-induced platelet aggregation in platelet-rich plasma (PRP) using a lumi-aggregometer. Concentrations and incubation times may require optimization.
Materials:
-
Human whole blood collected in sodium citrate tubes.
-
U-46619 stock solution (e.g., in DMSO or ethanol).
-
Modified Tyrode's buffer.
-
Lumi-aggregometer and cuvettes with stir bars.
-
Luciferin/luciferase reagent for ATP secretion measurement (optional).[12]
Methodology:
-
Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Prepare Platelet Suspension: Adjust the platelet count in the PRP to the desired concentration (e.g., 3 x 10⁸ cells/mL) using Tyrode's buffer.[12]
-
Equilibration: Place the platelet suspension in an aggregometer cuvette with a stir bar. Allow it to equilibrate at 37°C for several minutes with constant stirring.
-
Baseline Measurement: Record a stable baseline reading on the aggregometer.
-
Induce Aggregation: Add a specific concentration of U-46619 to the cuvette to initiate aggregation. The final concentration often ranges from 0.1 to 1 µM.[4][12]
-
Data Acquisition: Record the change in light transmission (aggregation) and luminescence (ATP secretion, if applicable) in real-time until the response reaches a plateau.[12]
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. Effects of any epoxymethano stable analogue of prostaglandin endoperoxides (U-46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 7. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell signalling through thromboxane A2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactome | Thromboxane signalling through TP receptor [reactome.org]
- 10. researchgate.net [researchgate.net]
- 11. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
protocol refinement for consistent 5-trans U-46619 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving the thromboxane A2 mimetic, U-46619.
Frequently Asked Questions (FAQs)
Q1: What is U-46619 and what is its primary mechanism of action?
A1: U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2.[1] It functions as a potent thromboxane A2 (TP) receptor agonist.[1][2] By binding to TP receptors, which are G-protein coupled receptors, U-46619 mimics the effects of the highly unstable thromboxane A2 (TXA2).[3] This activation triggers a cascade of intracellular signaling events, primarily leading to platelet aggregation and smooth muscle contraction.[1][3]
Q2: How should U-46619 be stored to ensure its stability?
A2: Proper storage of U-46619 is critical for maintaining its activity. For long-term storage, it is recommended to store U-46619 at -20°C under desiccating conditions, where it can be stable for up to 12 months.[4] Stock solutions in organic solvents can be stored at -80°C for up to 6 months or at -20°C for 1 month.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5] Aqueous solutions of U-46619 are not recommended for storage for more than one day.[6]
Q3: What are the typical working concentrations for U-46619 in different assays?
A3: The effective concentration of U-46619 varies depending on the specific application and experimental system. For human platelet aggregation, the EC50 value is approximately 1.31 μM.[2] In studies involving vascular smooth muscle contraction, such as in rat thoracic aortic rings, the ED50 can be as low as 6.54 nM in endothelium-intact rings and 0.478 nM in endothelium-denuded rings.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent or No Platelet Aggregation Response
Q: My platelet aggregation assay with U-46619 is showing variable results or no response at all. What could be the cause?
A: Several factors can contribute to inconsistent platelet aggregation results with U-46619. Here's a troubleshooting guide to help you identify the potential issue:
-
U-46619 Degradation:
-
Platelet Preparation and Viability:
-
Question: What is your protocol for preparing platelet-rich plasma (PRP)?
-
Solution: Platelets are sensitive and can be activated during preparation. Use minimal venous occlusion during blood collection and process the samples within 4 hours.[8] Platelets should be kept at room temperature, as cooling can cause activation.[8]
-
-
Individual Donor Variability ("Non-responders"):
-
Question: Are you using platelets from a single donor?
-
Solution: A significant portion of the normal population (~10-20%) may be hyposensitive to U-46619.[9] If you are consistently seeing a lack of response, try screening different donors.
-
-
Incorrect U-46619 Concentration:
-
Question: Have you performed a dose-response curve?
-
Solution: The optimal concentration of U-46619 can vary. It is crucial to perform a dose-response experiment to determine the EC50 in your specific assay conditions.
-
-
Presence of Inhibitory Substances:
-
Question: Are there any potential inhibitors in your assay, such as high concentrations of aspirin?
-
Solution: While low-dose aspirin is used to study cyclooxygenase pathways, high concentrations (>1 mM) have been observed to paradoxically augment U-46619-induced aggregation in some cases, but this effect can be complex and dependent on other factors.[10] Be mindful of any medications taken by platelet donors.
-
Issue 2: Variability in Vascular Smooth Muscle Contraction Assays
Q: I am observing inconsistent contractile responses in my vascular ring experiments with U-46619. What should I check?
A: Achieving reproducible results in vascular reactivity studies with U-46619 requires careful attention to several experimental details.
-
Endothelium Integrity:
-
Question: Have you assessed the integrity of the endothelium in your vascular rings?
-
Solution: The presence or absence of a functional endothelium significantly impacts the response to U-46619. Removal of the endothelium can potentiate the contractile response.[7] Always verify the endothelial status, for example, by testing the relaxation response to acetylcholine.
-
-
Vessel Size and Type:
-
Question: Are you using vessels of a consistent size and from the same anatomical location?
-
Solution: The sensitivity to U-46619 can vary depending on the inner diameter of the artery.[1] Ensure consistency in the size and source of your vascular preparations.
-
-
U-46619 Solution Stability:
-
Question: How are you preparing and storing your U-46619 working solutions?
-
Solution: As with platelet assays, the stability of U-46619 in aqueous solutions is limited. Prepare fresh working solutions for each experiment from a properly stored stock.[6]
-
-
Receptor Desensitization:
-
Question: Are you performing repeated stimulations on the same tissue?
-
Solution: Prolonged or repeated exposure to high concentrations of U-46619 can lead to receptor desensitization. Ensure adequate washout periods between stimulations and consider using a cumulative concentration-response protocol.
-
Data Presentation
Table 1: Recommended Storage Conditions for U-46619
| Form | Storage Temperature | Duration | Reference(s) |
| Solid | -20°C (desiccated) | Up to 12 months | [4] |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months | [5] |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month | [5] |
| Aqueous Working Solution | Room Temperature or 4°C | Use within 1 day | [6] |
Table 2: Reported EC50/ED50 Values of U-46619 in Various Experimental Systems
| Experimental System | Response Measured | EC50 / ED50 | Reference(s) |
| Human Platelets | Aggregation | 1.31 μM | [2] |
| Human Platelets | Shape Change | 0.035 μM | [2] |
| Rat Thoracic Aortic Rings (endothelium-intact) | Contraction | 6.54 nM | [7] |
| Rat Thoracic Aortic Rings (endothelium-denuded) | Contraction | 0.478 nM | [7] |
| Rat Small Airways | Bronchoconstriction | 6.9 nM | [11] |
| Rat Large Airways | Bronchoconstriction | 66 nM | [11] |
Experimental Protocols
Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[8]
-
Keep blood at room temperature and process within 4 hours of collection.[8]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[8]
-
Carefully transfer the PRP to a clean polypropylene tube.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
-
LTA Procedure:
-
Pre-warm the LTA cuvettes containing a stir bar and PRP to 37°C for at least 5 minutes.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Add the desired concentration of U-46619 to the PRP cuvette.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to measure platelet aggregation.
-
Protocol 2: Isometric Tension Measurement in Isolated Vascular Rings
-
Vessel Preparation:
-
Dissect the desired artery (e.g., thoracic aorta) in cold Krebs-Henseleit solution.
-
Carefully clean the vessel of adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
If required, mechanically remove the endothelium by gently rubbing the intimal surface with a fine wire or forceps.
-
-
Mounting and Equilibration:
-
Mount the vascular rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Apply an optimal resting tension (this needs to be determined for each vessel type, e.g., 1.5-2 g for rat aorta) and allow the rings to equilibrate for at least 60 minutes.
-
During equilibration, replace the bath solution every 15-20 minutes.
-
-
Experimental Procedure:
-
Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).
-
Verify the integrity or removal of the endothelium by assessing the response to an endothelium-dependent vasodilator (e.g., acetylcholine) after pre-contraction with an agent like phenylephrine.
-
After washout and return to baseline, add cumulative concentrations of U-46619 to the organ bath to construct a concentration-response curve. Record the isometric tension at each concentration.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of U-46619-induced cellular responses.
Caption: Troubleshooting workflow for inconsistent U-46619 experimental results.
References
- 1. pure.au.dk [pure.au.dk]
- 2. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. Protocols for measurement of isometric force in vitro [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Response of rat thoracic aortic rings to thromboxane mimetic U-46,619: roles of endothelium-derived relaxing factor and thromboxane A2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
Validation & Comparative
A Comparative Analysis of U-46619 and 5-trans U-46619 on Vasoconstriction
This guide provides a detailed comparison of the vasoconstrictive effects of the thromboxane A2 (TXA2) receptor agonist U-46619 and its isomer, 5-trans U-46619. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively compare their performance and underlying mechanisms.
Introduction
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1][2] Its activation of the TP receptor in vascular smooth muscle cells (VSMCs) leads to robust vasoconstriction, making it a valuable tool in cardiovascular research.[3] In contrast, this compound is a geometric isomer of U-46619 and is often present as a minor impurity (2-5%) in commercial preparations of U-46619.[4] While the vasoconstrictive properties of U-46619 are well-documented, data directly comparing the vasoactive effects of this compound are limited. This guide summarizes the existing knowledge on both compounds to highlight their similarities and differences.
Quantitative Comparison of Vasoconstrictor Potency
U-46619 is a highly potent vasoconstrictor, with its efficacy demonstrated across various vascular beds. The half-maximal effective concentration (EC50) for U-46619-induced vasoconstriction is consistently in the nanomolar range. In contrast, there is a notable lack of quantitative data in the scientific literature specifically detailing the vasoconstrictive potency of this compound. One study has indicated that this compound is about half as potent as U-46619 (the 5-cis version) as an inhibitor of prostaglandin E synthase, suggesting a different pharmacological profile.[4] However, its direct effect on TP receptor activation and subsequent vasoconstriction remains to be thoroughly characterized.
| Compound | Vascular Bed | EC50 for Vasoconstriction (M) | Reference |
| U-46619 | Human Subcutaneous Resistance Arteries | 1.6 x 10-8 | [5] |
| U-46619 | Not Specified | 3.5 x 10-8 | |
| This compound | Not Available | Not Available | - |
Signaling Pathways in U-46619-Induced Vasoconstriction
U-46619 mediates its vasoconstrictive effects primarily through the G-protein coupled TP receptor on vascular smooth muscle cells.[1] Activation of the TP receptor initiates two main signaling cascades:
-
Gq/11-Phospholipase C (PLC) Pathway: This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates Protein Kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to myosin light chain phosphorylation and smooth muscle contraction.[6]
-
G12/13-RhoA/Rho-kinase (ROCK) Pathway: This pathway involves the activation of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK). ROCK inhibits myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation state of the myosin light chain for a given Ca2+ concentration, a phenomenon known as calcium sensitization. This sustained contraction is a hallmark of U-46619's action.[7][8]
References
- 1. ahajournals.org [ahajournals.org]
- 2. Characterization of the inhibition of U46619-mediated human platelet activation by the trimetoquinol isomers. Evidence for endoperoxide/thromboxane A2 receptor blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U46619 | Hart Biologicals [hartbio.co.uk]
- 4. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]
- 5. reprocell.com [reprocell.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-trans U-46619 and Other Prostaglandin Analogs for Researchers
For researchers and professionals in drug development, a comprehensive understanding of the pharmacological tools available is paramount. This guide provides an objective comparison of 5-trans U-46619, a less-studied isomer of the potent thromboxane A2 (TP) receptor agonist U-46619, with other key prostaglandin analogs. The information is supported by experimental data and detailed methodologies to assist in the selection of appropriate compounds for research.
Introduction to this compound and Prostaglandin Analogs
Prostaglandins are a class of lipid compounds that exhibit a wide range of physiological effects, mediated through their interaction with specific G-protein coupled receptors. Synthetic prostaglandin analogs are invaluable tools for dissecting these signaling pathways and for the development of novel therapeutics.
U-46619 is a stable synthetic analog of the endoperoxide prostaglandin PGH2 and is a potent and selective agonist for the thromboxane A2 (TP) receptor.[1] Its isomer, this compound, is often present as a minor impurity in commercial preparations of U-46619. Due to its nature as an impurity, this compound is not as extensively characterized as U-46619. Therefore, this guide will primarily focus on the well-documented properties of U-46619 as a representative TP receptor agonist and compare it with other classes of prostaglandin analogs, including agonists for EP, FP, and IP receptors.
Comparative Pharmacological Data
The following table summarizes the available quantitative data on the potency of U-46619 and other representative prostaglandin analogs in various functional assays. It is important to note that direct comparative studies across a full panel of prostanoid receptors are limited, and potencies can vary depending on the tissue and experimental conditions.
| Compound | Primary Receptor Target | Assay | Tissue/Cell Type | Potency (EC50) | Reference |
| U-46619 | TP | Platelet Aggregation | Human Platelets | 0.58 µM | [2] |
| Platelet Shape Change | Human Platelets | 0.013 µM | [2] | ||
| Smooth Muscle Contraction | Guinea-pig Lung Strip | Potent Agonist | [3] | ||
| Smooth Muscle Contraction | Rat and Rabbit Aortae | Potent Agonist | [3] | ||
| Prostaglandin E2 (PGE2) | EP1, EP2, EP3, EP4 | Smooth Muscle Contraction | Guinea-pig Ileum | More potent than U-46619 | [3] |
| Platelet Function | Human Platelets | Biphasic effects (EP3/EP4) | [4] | ||
| Prostaglandin F2α (PGF2α) | FP | Smooth Muscle Contraction | Cat Trachea | More potent than U-46619 | [3] |
| Iloprost | IP | Platelet Aggregation Inhibition | Not specified | Potent Inhibitor |
Signaling Pathways
The diverse physiological effects of prostaglandin analogs are a direct result of their activation of distinct signaling pathways upon binding to their cognate receptors.
U-46619, as a TP receptor agonist, primarily signals through the Gq and G12/13 pathways.[5] Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The G12/13 pathway activation leads to the stimulation of the small GTPase RhoA and its downstream effector Rho-associated kinase (ROCK).[2] These pathways culminate in cellular responses such as platelet aggregation and smooth muscle contraction.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed methodologies for key experiments are provided below.
Isolated Tissue Bath Assay for Smooth Muscle Contraction
This assay is a classical pharmacological method for evaluating the contractile or relaxant effects of compounds on isolated smooth muscle tissues.[6][7]
Objective: To determine the potency (EC50) and efficacy of prostaglandin analogs in inducing smooth muscle contraction.
Materials:
-
Isolated tissue (e.g., aortic rings, tracheal strips)
-
Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isolated tissue bath system with force transducers.
-
Data acquisition system.
-
Prostaglandin analog stock solutions.
Procedure:
-
Dissect and prepare the desired smooth muscle tissue into appropriate sizes (e.g., rings or strips).
-
Mount the tissue in the isolated tissue bath chambers filled with pre-warmed and aerated PSS.
-
Connect the tissue to force transducers to measure isometric tension.
-
Allow the tissue to equilibrate under a resting tension for a defined period (e.g., 60-90 minutes), with regular washing with fresh PSS.
-
After equilibration, induce a reference contraction (e.g., with KCl) to ensure tissue viability.
-
Wash the tissue and allow it to return to baseline.
-
Add the prostaglandin analog in a cumulative concentration-dependent manner, allowing the response to stabilize at each concentration.
-
Record the contractile response at each concentration.
-
Analyze the data to generate a concentration-response curve and calculate the EC50 value.
Platelet Aggregometry
Platelet aggregometry is the gold standard method for assessing platelet function and is used to evaluate the effects of agonists and inhibitors on platelet aggregation.[8][9]
Objective: To measure the ability of prostaglandin analogs to induce or inhibit platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) prepared by centrifugation.
-
Platelet aggregometer.
-
Prostaglandin analog stock solutions.
-
Platelet agonists (e.g., ADP, collagen).
Procedure:
-
Prepare PRP and PPP from citrated whole blood by differential centrifugation.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
To measure agonist activity, add the prostaglandin analog at various concentrations and record the change in light transmission over time.
-
To measure inhibitory activity, pre-incubate the PRP with the prostaglandin analog for a short period before adding a standard platelet agonist (e.g., ADP).
-
Record the maximum aggregation percentage for each condition.
-
Analyze the data to determine the EC50 for agonists or the IC50 for inhibitors.
Conclusion
This compound, as an isomer of the potent TP receptor agonist U-46619, is presumed to share a similar pharmacological profile, characterized by potent pro-aggregatory and vasoconstrictor effects. This contrasts with other prostaglandin analogs such as PGE2 and PGF2α, which exhibit different tissue selectivities, and iloprost, which is a potent inhibitor of platelet aggregation. The choice of prostaglandin analog for research purposes should be guided by the specific receptor and signaling pathway of interest. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these compounds. Further research is warranted to fully characterize the specific activity of this compound and its potential subtle differences from U-46619.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PGE1 and PGE2 modify platelet function through different prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RhoA downstream of Gq and G12/13 Pathways regulates Protease-activated Receptor-mediated dense granule release in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 8. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 5-trans U-46619 Binding Affinity for the Thromboxane A2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the binding affinity of 5-trans U-46619 and related analogs for the thromboxane A2 (TP) receptor. U-46619, a stable synthetic analog of the prostaglandin endoperoxide PGH2, is a potent TP receptor agonist widely used in research to study the physiological and pathological roles of thromboxane A2 (TXA2).[1] Understanding the structure-activity relationships of U-46619 and its isomers, such as the 5-trans configuration, is crucial for the design of novel and selective TP receptor modulators.
Comparative Binding Affinity of U-46619 and Analogs
The binding affinity of U-46619 and its analogs to the TP receptor is a key determinant of their biological activity. This affinity is typically quantified using radioligand binding assays, which measure the dissociation constant (Kd) or the inhibitory constant (Ki). A lower Kd or Ki value indicates a higher binding affinity.
While direct comparative binding data for this compound is limited in publicly available literature, the established high affinity of the parent compound, U-46619, provides a critical benchmark. In washed human platelets, [3H]U-46619 exhibits a high affinity for the TP receptor, with a dissociation constant (Kd) of approximately 20 ± 7 nM.[2] Kinetic studies have reported a similar Kd of 11 ± 4 nM.[2] In pig aorta smooth muscle membranes, the Kd for [3H]U-46619 has been determined to be between 42 and 68 nM.[3]
The functional consequence of this binding is potent biological activity. U-46619 is a powerful agonist, with an EC50 (the concentration that elicits a half-maximal response) for inducing platelet shape change of 0.035 µM.[4][5]
| Compound | Preparation | Radioligand | Parameter | Value (nM) |
| U-46619 | Washed Human Platelets | [3H]U-46619 | Kd | 20 ± 7[2] |
| U-46619 | Washed Human Platelets | [3H]U-46619 | Kd (kinetic) | 11 ± 4[2] |
| U-46619 | Pig Aorta Smooth Muscle Membranes | [3H]U-46619 | Kd | 42 - 68[3] |
Experimental Protocols
The determination of binding affinity is paramount for the characterization of novel ligands. The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the TP receptor.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Tissues (e.g., platelets, vascular smooth muscle) or cells expressing the TP receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove cellular debris.
-
The supernatant is then centrifuged at a high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a fixed concentration of the radiolabeled ligand (e.g., [3H]U-46619) and varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
4. Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
5. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Ki value (the inhibitory constant for the competitor) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz (DOT language).
Thromboxane A2 Receptor Signaling Pathway
Caption: Thromboxane A2 (TP) receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
U-46619: A Comparative Guide to its Cross-Reactivity with Prostanoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and functional activity of U-46619, a stable thromboxane A2 (TP) receptor agonist, across various prostanoid receptors. The information presented herein is supported by experimental data to aid researchers in evaluating the selectivity of U-46619 for their studies.
U-46619 is widely recognized as a potent and selective agonist for the thromboxane A2 (TP) receptor, effectively mimicking the actions of its unstable endogenous ligand, thromboxane A2.[1] While generally considered highly selective for the TP receptor, this guide delves into available data on its potential interactions with other prostanoid receptors, including the prostaglandin D2 (DP), E2 (EP), F2α (FP), and I2 (IP) receptors.
Quantitative Comparison of U-46619 Affinity for Prostanoid Receptors
The following table summarizes the binding affinities of U-46619 for the human TP and DP1 prostanoid receptors as determined by radioligand binding assays using recombinant human receptors.
| Receptor | Ligand | pKi | Ki (nM) | Reference |
| TP | U-46619 | 7.5 | 31.6 | 2[2][3] |
| DP1 | U-46619 | 5.9 | 1259 | 2[2][3] |
As the data indicates, U-46619 exhibits a significantly higher affinity for the TP receptor compared to the DP1 receptor, with a Ki value approximately 40-fold lower for the TP receptor. Information from various suppliers also consistently states that U-46619 potently stimulates TP receptor-mediated responses, but not other prostaglandin receptor-mediated responses in a variety of in vitro preparations.[1][2][4]
A study by Coleman et al. (1981) using isolated smooth muscle preparations provided early qualitative evidence for the selectivity of U-46619. In their experiments, U-46619 was a potent agonist on tissues where the TP receptor is the predominant contractile prostanoid receptor (e.g., guinea-pig lung strip, dog saphenous vein, and rat and rabbit aortae). Conversely, it was weak or inactive on tissues where PGE2 or PGF2α are the most potent agonists, such as the guinea-pig ileum and fundic strip, and cat trachea.[5]
Experimental Protocols
The determination of the binding affinity and functional activity of U-46619 across different prostanoid receptors typically involves the following key experimental methodologies:
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from a receptor by an unlabeled test compound (e.g., U-46619).
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the recombinant human prostanoid receptor of interest (e.g., HEK293 cells) are harvested.
-
The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Binding Assay:
-
A fixed concentration of a high-affinity radiolabeled antagonist for the specific prostanoid receptor (e.g., [3H]SQ29548 for the TP receptor) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (U-46619) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assays
This functional assay is used to measure the ability of an agonist to activate Gq-coupled receptors, such as the TP and EP1 receptors, which leads to an increase in intracellular calcium concentration.
Objective: To quantify the increase in intracellular calcium ([Ca2+]i) in response to receptor activation by an agonist.
General Protocol:
-
Cell Preparation:
-
Cells expressing the prostanoid receptor of interest are seeded into a multi-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which will increase its fluorescence intensity upon binding to calcium.
-
-
Agonist Stimulation:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Increasing concentrations of the agonist (U-46619) are added to the wells.
-
-
Fluorescence Measurement:
-
The change in fluorescence intensity is monitored over time.
-
-
Data Analysis:
-
The peak increase in fluorescence is used to determine the agonist's response.
-
Dose-response curves are generated to calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
-
Below is a DOT script for a generalized experimental workflow for determining receptor cross-reactivity.
Caption: Workflow for assessing U-46619 cross-reactivity.
Signaling Pathways
U-46619 primarily exerts its effects through the TP receptor, which is a G-protein coupled receptor (GPCR) that predominantly couples to the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Potential cross-reactivity with other prostanoid receptors would involve the activation of their respective signaling pathways. For instance, the DP1 receptor, where some minor interaction with U-46619 has been noted, typically couples to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
The following diagrams illustrate the primary signaling pathway of the TP receptor and the potential cross-reactivity with the DP1 receptor.
Caption: Primary signaling cascade of the TP receptor.
Caption: Hypothetical weak activation of the DP1 receptor pathway.
References
- 1. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U46619 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thromboxane A2 Receptor Agonist U-46619 and its Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thromboxane A2 (TP) receptor agonist U-46619 with its common antagonists. It is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental protocols, and clear visualizations of the relevant biological pathways.
Contrary to inquiries regarding its "inhibitory potency," it is critical to understand that U-46619 is a potent and stable synthetic analog of the endoperoxide prostaglandin PGH2, acting as a thromboxane A2 (TP) receptor agonist . It mimics the effects of thromboxane A2, inducing platelet aggregation and smooth muscle contraction. This guide, therefore, will first detail the agonistic potency of U-46619 and then provide a comparative analysis of the inhibitory potencies of various TP receptor antagonists that counteract its effects.
Section 1: Potency of the TP Receptor Agonist U-46619
U-46619 is widely used in research to stimulate TP receptors and study the downstream physiological effects. Its potency is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal possible effect.
| Parameter | EC50 Value (µM) | Biological Effect |
| Platelet Aggregation | 0.58[1] | Induction of platelet aggregation. |
| Platelet Shape Change | 0.013[1] | Initial activation step of platelets. |
| Vasoconstriction | 0.016[2] | Contraction of vascular smooth muscle. |
Section 2: Comparative Inhibitory Potency of TP Receptor Antagonists against U-46619
Several antagonists have been developed to block the effects of TP receptor activation. Their potency is measured by parameters such as the half-maximal inhibitory concentration (IC50), the binding affinity (Ki), the dissociation constant (KB), or the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
| Antagonist | Potency Metric | Value | Effect Measured |
| SQ29,548 | IC50 | 0.06 µM[3] | Inhibition of U-46619-induced human platelet aggregation. |
| Ki | 4.1 nM[3] | Binding affinity to the human recombinant TP receptor. | |
| KB | 0.5-1.7 nM[3] | Antagonism of U-46619-induced smooth muscle contraction. | |
| pA2 | 8.22[4] | Inhibition of U-46619-induced contraction in human umbilical vein. | |
| GR32191 | IC50 | 2.3 nM[5] | Competition with [3H]-GR32191 for binding on intact platelets. |
| Kd | 2.2 nM[5] | Scatchard analysis of binding to a single class of sites. | |
| Pinane Thromboxane A2 (PTA2) | ED50 | 6.64 µg/kg[6] | Inhibition of U-46619-stimulated tracheal mucous gel layer thickening in rats. |
Section 3: Experimental Protocols
Platelet Aggregometry Assay
This assay measures the ability of an agonist like U-46619 to induce platelet aggregation, and the ability of an antagonist to inhibit this effect.
Objective: To determine the EC50 of U-46619 for platelet aggregation or the IC50 of a TP receptor antagonist.
Methodology:
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood anticoagulated with citrate. The platelet count in the PRP is adjusted to a standard concentration (e.g., 250,000 platelets/µL).
-
Instrumentation: A light transmission aggregometer is used. This instrument measures the increase in light transmission through a stirred suspension of PRP as platelets aggregate.
-
Procedure:
-
PRP is placed in a cuvette with a stir bar at 37°C.
-
For antagonist testing, the PRP is pre-incubated with the antagonist for a specified time.
-
The agonist (U-46619) is added to induce aggregation.
-
Light transmission is recorded over time. The maximum aggregation is determined.
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of aggregation against the log concentration of the agonist or antagonist. EC50 and IC50 values are calculated from these curves.
Vascular Smooth Muscle Contraction Assay
This assay is used to evaluate the contractile response of vascular tissues to U-46619 and the inhibitory effect of antagonists.
Objective: To determine the potency of U-46619 in inducing vasoconstriction and the efficacy of antagonists in blocking this effect.
Methodology:
-
Tissue Preparation: Segments of arteries (e.g., rat aorta, human subcutaneous resistance arteries) are isolated and mounted in an organ bath or wire myograph containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2)[2].
-
Instrumentation: The myograph is equipped with a force transducer to measure isometric tension (contraction).
-
Procedure:
-
The arterial rings are allowed to equilibrate under a resting tension.
-
The viability of the tissue is confirmed by challenging it with a depolarizing solution (e.g., high potassium salt solution).
-
Cumulative concentrations of U-46619 are added to the bath to generate a concentration-response curve for contraction.
-
For antagonist studies, the tissue is pre-incubated with the antagonist before the addition of U-46619.
-
-
Data Analysis: The contractile force is measured, and concentration-response curves are plotted to determine the EC50 of U-46619 or the potency of the antagonist (often expressed as a pA2 value).
Section 4: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of U-46619 and a typical experimental workflow for evaluating its antagonists.
Caption: U-46619 signaling pathway in platelets and vascular smooth muscle cells.
Caption: Experimental workflow for evaluating TP receptor antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. reprocell.com [reprocell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Characteristics of the binding of [3H]-GR32191 to the thromboxane (TP-) receptor of human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. U46619 and carbocyclic thromboxane A2-induced increases in tracheal mucous gel layer thickness - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of 5-trans U-46619 in Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 5-trans U-46619, a stable thromboxane A2 (TP) receptor agonist, across various cell lines. Experimental data, detailed methodologies, and comparisons with alternative compounds are presented to support your research and development endeavors.
U-46619 is a potent vasoconstrictor and platelet agonist, mimicking the effects of the highly unstable endogenous ligand, thromboxane A2.[1][2] Its stability makes it a valuable tool for studying the roles of TP receptors in a multitude of physiological and pathophysiological processes.[3][4] This guide will delve into the nuanced cellular responses elicited by U-46619, highlighting the differential signaling pathways activated in various cell types.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of U-46619 and a common alternative, I-BOP, in various cell-based assays.
Table 1: Potency of U-46619 in Various Cell-Based Assays
| Cell Type/Preparation | Assay | EC50 / IC50 / Ki | Reference |
| Human Platelets | Shape Change | 0.013 µM | [5] |
| Human Platelets | Aggregation | 0.58 µM | [5] |
| Human Platelets | Serotonin Release | 0.54 ± 0.13 µM | [6] |
| Human Platelets | Fibrinogen Receptor Binding | 0.53 ± 0.21 µM | [6] |
| Human Platelets (Washed) | Aggregation (induced by U-46619) | IC50: 0.06 µM (inhibited by SQ 29,548) | [7] |
| HEK 293 Cells (expressing human TP receptor) | Intracellular Calcium Increase | 56 ± 7 nM | [8] |
| Rat Aortic Smooth Muscle Cells | Intracellular Calcium Increase | 49 ± 14 nM | [9] |
| Rat Aortic Smooth Muscle Cells | Inositol Trisphosphate Accumulation | 32 ± 4 nM | [9] |
| Rat Aortic Rings | Contraction | 28 ± 2 nM | [9] |
| General (in vitro preparations) | TP Receptor Agonism | 0.035 µM |
Table 2: Comparison of TP Receptor Agonists
| Agonist | Receptor | Parameter | Value | Cell Type/Preparation | Reference |
| U-46619 | Thromboxane A2 (TP) | EC50 | 0.035 µM | In vitro preparations | |
| I-BOP | Thromboxane A2 (TP) | Kd | 0.61 nM | Vascular Smooth Muscle | [10] |
| I-BOP | Thromboxane A2 (TP) | Kd | ~0.5 nM | Rat Kidney TP Receptor | [11] |
Signaling Pathways
U-46619 exerts its effects by activating TP receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling cascades can vary depending on the cell type and the specific G-proteins to which the receptor is coupled.
In vascular smooth muscle cells, U-46619 binding to the TP receptor, which is coupled to Gq, activates phospholipase C (PLC).[9] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, leading to the activation of myosin light chain kinase and subsequent muscle contraction.[9][12]
In human platelets, U-46619 stimulation also leads to an increase in intracellular calcium and the activation of the small GTPase RhoA.[5] This triggers a cascade of events including platelet shape change, degranulation (e.g., serotonin release), and aggregation.[5][6] Furthermore, in HEK 293 cells expressing TPα and TPβ receptors, U-46619 has been shown to activate the extracellular signal-regulated kinases ERK-1 and ERK-2.
Below are diagrams illustrating these key signaling pathways.
Caption: U-46619 signaling in vascular smooth muscle cells.
Caption: U-46619 signaling cascade in human platelets.
Experimental Protocols
Below are generalized protocols for key experiments involving U-46619. Specific parameters may need to be optimized for your experimental setup.
U-46619-Induced Platelet Aggregation Assay
This assay measures the ability of U-46619 to induce platelet aggregation in platelet-rich plasma (PRP) or whole blood.
Materials:
-
Freshly drawn human or animal blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
U-46619 stock solution (e.g., in DMSO or ethanol)
-
Platelet aggregometer (e.g., lumi-aggregometer)
-
Pipettes and consumables
Procedure:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing anticoagulant.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Prepare Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP, which is used as a blank.
-
-
Aggregation Measurement:
-
Set the aggregometer to 100% transmittance with PPP and 0% with PRP.
-
Add a specific volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Allow the PRP to stabilize for a few minutes.
-
Add a specific concentration of U-46619 to the PRP and record the change in light transmittance over time. Aggregation is observed as an increase in light transmission.[13]
-
For whole blood aggregometry, impedance changes are measured instead of light transmittance.[14]
-
Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration in response to U-46619 stimulation using a fluorescent calcium indicator.
Materials:
-
Cultured cells (e.g., vascular smooth muscle cells, HEK 293 cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
U-46619 stock solution
-
Fluorescence plate reader or microscope
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution)
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable format (e.g., 96-well plate) and grow to the desired confluency.
-
-
Loading with Calcium Indicator:
-
Wash the cells with a balanced salt solution.
-
Incubate the cells with the fluorescent calcium indicator in the dark at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove excess dye.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Establish a baseline fluorescence reading.
-
Add U-46619 at the desired concentration.
-
Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.[9]
-
Experimental Workflow Diagram
Caption: General workflow for studying U-46619 effects.
This guide provides a foundational understanding of the differential effects of this compound. For more in-depth information, please refer to the cited literature.
References
- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 2. U46619 - Wikipedia [en.wikipedia.org]
- 3. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thromboxane A2 stimulated signal transduction in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Characterization of a rat kidney thromboxane A2 receptor: high affinity for the agonist ligand I-BOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
A Head-to-Head Comparison: 5-trans U-46619 and Indomethacin in Prostaglandin Synthesis Inhibition
In the landscape of pharmacological research, particularly in the study of inflammatory pathways, both 5-trans U-46619 and indomethacin serve as critical tools for modulating the production of prostaglandins. While both compounds ultimately impact the levels of these key signaling molecules, they do so through distinct mechanisms of action. This guide provides a comparative overview of this compound and indomethacin, presenting available experimental data and detailed methodologies for the assays used to characterize their activity.
Executive Summary
This document details a head-to-head comparison of this compound and indomethacin, focusing on their roles as inhibitors within the prostaglandin synthesis cascade. Indomethacin is a well-characterized non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes. In contrast, this compound is identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). Due to a lack of direct comparative studies, this guide will focus on their distinct mechanisms of action, presenting quantitative data from respective assays and outlining the experimental protocols to assess their inhibitory activities.
Mechanism of Action and Point of Intervention
The primary difference between this compound and indomethacin lies in their enzymatic targets within the arachidonic acid cascade. Indomethacin acts upstream by blocking the conversion of arachidonic acid to prostaglandin H2 (PGH2), while this compound acts downstream, inhibiting the isomerization of PGH2 to prostaglandin E2 (PGE2).
Indomethacin is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the initial and rate-limiting step in the synthesis of all prostaglandins and thromboxanes. By inhibiting COX-1 and COX-2, indomethacin broadly suppresses the production of a wide range of prostanoids.
This compound , the trans-isomer of the thromboxane A2 receptor agonist U-46619, has been identified as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). This enzyme is specifically responsible for the conversion of PGH2 to PGE2, a key mediator of inflammation and pain. Therefore, this compound offers a more targeted inhibition of PGE2 synthesis without affecting the production of other prostanoids like prostacyclin (PGI2) or thromboxane A2 (TXA2).
Quantitative Data and Performance Comparison
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| Indomethacin | Ovine COX-1 | LC-MS/MS-based assay | 0.42 µM | [1] |
| Human COX-2 | LC-MS/MS-based assay | 2.75 µM | [1] | |
| This compound | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Biochemical Assay | Data not available in full text | [2] |
Note: One secondary source mentions that this compound is approximately half as potent as its 5-cis isomer in inhibiting mPGES-1. However, the precise IC50 value from the primary literature could not be retrieved.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of indomethacin and a general protocol for mPGES-1 inhibition assays, which would be applicable for this compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (for Indomethacin)
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of prostaglandin E2 (PGE2) produced by COX enzymes.[1]
Objective: To determine the IC50 value of indomethacin for the inhibition of COX-1 and COX-2.
Materials:
-
Purified ovine COX-1 and human COX-2 enzymes
-
Arachidonic acid (substrate)
-
Indomethacin (test inhibitor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is pre-incubated in the reaction buffer.
-
Inhibitor Addition: A range of concentrations of indomethacin (or vehicle control) is added to the enzyme preparation and incubated for a specified time to allow for inhibitor binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an organic solvent or a strong acid.
-
Sample Preparation: The samples are processed to extract the produced PGE2. This may involve solid-phase extraction.
-
LC-MS/MS Analysis: The amount of PGE2 in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The percentage of inhibition for each indomethacin concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay (for this compound)
The following is a general protocol for an in vitro mPGES-1 inhibition assay, as a specific detailed protocol for this compound from the primary literature was not accessible.
Objective: To determine the IC50 value of this compound for the inhibition of mPGES-1.
Materials:
-
Microsomal fraction containing human mPGES-1
-
Prostaglandin H2 (PGH2) (substrate)
-
This compound (test inhibitor)
-
Reduced glutathione (GSH) (cofactor)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Enzyme-linked immunosorbent assay (ELISA) kit for PGE2 or LC-MS/MS system
Procedure:
-
Enzyme and Inhibitor Pre-incubation: The microsomal preparation containing mPGES-1 is pre-incubated with various concentrations of this compound (or vehicle control) in the presence of GSH.
-
Reaction Initiation: The reaction is started by the addition of the substrate, PGH2.
-
Reaction Incubation: The reaction mixture is incubated for a short period at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a solution containing a reducing agent (e.g., stannous chloride) to convert any remaining PGH2 to PGF2α, thus preventing its non-enzymatic conversion to PGE2.
-
PGE2 Quantification: The concentration of PGE2 in the reaction mixture is determined using a specific ELISA kit or by LC-MS/MS.
-
Data Analysis: The percentage of mPGES-1 inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
Indomethacin and this compound represent two distinct strategies for the inhibition of prostaglandin synthesis. Indomethacin provides a broad-spectrum inhibition of the cyclooxygenase enzymes, affecting the production of all prostanoids. This broad action is effective in reducing inflammation but is also associated with a range of side effects due to the inhibition of homeostatic prostanoids.
In contrast, this compound offers a more targeted approach by inhibiting mPGES-1, the terminal enzyme in PGE2 synthesis. This specificity has the potential to reduce inflammation mediated by PGE2 while sparing the production of other important prostanoids, which may lead to a more favorable side-effect profile.
The lack of direct head-to-head studies and limited publicly available quantitative data for this compound highlight an area for future research. Such studies would be invaluable for directly comparing the efficacy and selectivity of these two inhibitory mechanisms in various experimental models of inflammation and pain. Researchers are encouraged to consult the primary literature for the most up-to-date and detailed experimental protocols.
References
Validating the Specificity of 5-trans U-46619 in Functional Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of pharmacological tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of 5-trans U-46619 with the well-established thromboxane A2 (TXA2) receptor agonist, U-46619, and other relevant compounds. By presenting experimental data and detailed protocols, this guide serves as a practical resource for validating the use of this compound as a negative control in functional assays targeting the TXA2 receptor.
U-46619 is a potent and stable synthetic analog of the prostaglandin endoperoxide PGH2 and acts as a thromboxane A2 (TP) receptor agonist.[1][2] It is widely used in research to mimic the physiological effects of the highly unstable endogenous ligand, thromboxane A2, which includes platelet aggregation and smooth muscle contraction.[1][2][3] In contrast, its stereoisomer, this compound, is reported to be an inactive analog at the TP receptor, making it an ideal negative control for experiments investigating TXA2 signaling. This guide will delve into the experimental validation of this specificity.
Comparative Analysis of Thromboxane Receptor Ligands
To objectively assess the activity of this compound, its performance in key functional assays is compared with the active agonist U-46619, another potent TP receptor agonist I-BOP, and the selective TP receptor antagonist SQ 29,548.
| Compound | Target(s) | Functional Effect | Reported EC50/IC50/K_d_ |
| U-46619 | Thromboxane A2 (TP) Receptor | Agonist | EC50 = 35 nM (general)[4]; EC50 = 0.58 µM (platelet aggregation)[5]; EC50 = 0.013 µM (platelet shape change)[5]; ED50 = 6.54 nM (rat aortic ring contraction with endothelium)[6] |
| This compound | Thromboxane A2 (TP) Receptor (purported inactive) | Negative Control | Data not available, expected to be inactive in TP receptor functional assays. |
| I-BOP | Thromboxane A2 (TP) Receptor | Agonist | K_d_ = 0.61 nM[7] |
| SQ 29,548 | Thromboxane A2 (TP) Receptor | Antagonist | - |
Experimental Protocols
To ensure the validity and reproducibility of functional assays, detailed methodologies are crucial. Below are protocols for two key experiments used to characterize the activity of thromboxane receptor ligands.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the aggregation of platelets in plasma in response to an agonist.
Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an agonist is added, platelets aggregate, causing the turbidity of the PRP to decrease. This change in light transmission is measured by an aggregometer.[8][9][10][11]
Protocol:
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP).[10]
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
-
Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Place a cuvette with PRP into the aggregometer and establish a baseline reading.
-
Add the agonist (e.g., U-46619, this compound, or I-BOP) to the PRP at the desired concentration.
-
Record the change in light transmission over time. Aggregation is typically measured for 5-10 minutes.
-
For antagonist studies, pre-incubate the PRP with the antagonist (e.g., SQ 29,548) for a specified time before adding the agonist.
-
Vasoconstriction Assay (Aortic Ring Myography)
This ex vivo assay assesses the contractile response of isolated arterial rings to vasoactive compounds.
Principle: Arterial rings are mounted in an organ bath containing a physiological salt solution. The tension of the rings is measured using a force transducer. The addition of a vasoconstrictor agonist will cause the ring to contract, leading to an increase in measured tension.[12][13][14][15][16]
Protocol:
-
Aortic Ring Preparation:
-
Euthanize a laboratory animal (e.g., rat) and carefully dissect the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit solution.
-
Clean the aorta of surrounding connective and adipose tissue.
-
Cut the aorta into rings of approximately 2-3 mm in width.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in a wire myograph system containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2, and maintained at 37°C.[15]
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams).
-
During equilibration, replace the buffer every 15-20 minutes.
-
-
Contraction Measurement:
-
To test for viability, contract the rings with a high concentration of potassium chloride (KCl).
-
After washing and returning to baseline, construct a cumulative concentration-response curve by adding increasing concentrations of the agonist (e.g., U-46619, this compound).
-
For antagonist studies, pre-incubate the rings with the antagonist (e.g., SQ 29,548) before adding the agonist.
-
Record the contractile force generated at each concentration.
-
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes described, the following diagrams are provided.
Caption: Thromboxane A2 Receptor Signaling Pathway.
Caption: Workflow for validating this compound specificity.
References
- 1. U46619 - Wikipedia [en.wikipedia.org]
- 2. U46619 | Hart Biologicals [hartbio.co.uk]
- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]
- 4. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Response of rat thoracic aortic rings to thromboxane mimetic U-46,619: roles of endothelium-derived relaxing factor and thromboxane A2 release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. plateletservices.com [plateletservices.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. journals.viamedica.pl [journals.viamedica.pl]
- 12. 4.4. Myography [bio-protocol.org]
- 13. dmt.dk [dmt.dk]
- 14. Myography of isolated blood vessels: Considerations for experimental design and combination with supplementary techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The Use of Wire Myography to Investigate Vascular Tone and Function | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of 5-trans U-46619: A Statistical and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-trans U-46619, focusing on its statistical and mechanistic properties in relation to its well-characterized isomer, U-46619, and other thromboxane A2 (TXA2) receptor agonists. Due to the limited availability of direct comparative data for this compound, this document outlines the established characteristics of U-46619 and presents the experimental frameworks through which a direct comparison with this compound could be performed.
Introduction to U-46619 and its Isomer
U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] It is widely used in research to mimic the effects of the highly unstable endogenous ligand, thromboxane A2, which plays a crucial role in platelet aggregation and smooth muscle contraction.[1] Commercial preparations of U-46619 often contain its geometric isomer, this compound, as a minor impurity, typically constituting 2-5% of the mixture.[2] While the pharmacological profile of U-46619 is extensively documented, dedicated studies on the biological activity of purified this compound are scarce. One study has indicated that this compound is approximately half as potent as U-46619 in inhibiting microsomal prostaglandin E2 synthase, an activity distinct from its presumed primary action at the TP receptor.[2]
Quantitative Comparison of Biological Activity
The following tables summarize the known quantitative data for U-46619 and provide a template for the data that would be required for a comprehensive comparison with this compound.
Table 1: Potency of U-46619 in Various In Vitro Assays
| Agonist | Assay | Preparation | EC50 | Reference |
| U-46619 | Platelet Shape Change | Washed Human Platelets | 0.013 µM | [3] |
| U-46619 | Platelet Aggregation | Washed Human Platelets | 0.58 µM | [3] |
| U-46619 | General TP Receptor Agonism | Various in vitro preparations | 0.035 µM | [4][5] |
| This compound | Platelet Shape Change | Not Available | Not Available | - |
| This compound | Platelet Aggregation | Not Available | Not Available | - |
| This compound | General TP Receptor Agonism | Not Available | Not Available | - |
Table 2: Comparative Activity of U-46619 and Other Prostanoids on Smooth Muscle Preparations
| Preparation | U-46619 | Thromboxane A2 (TxA2) | Prostaglandin H2 (PGH2) |
| Guinea-pig lung strip | Potent Agonist | Potent Agonist | Active |
| Dog saphenous vein | Potent Agonist | Potent Agonist | Active |
| Rat aorta | Potent Agonist | Potent Agonist | Active |
| Rabbit aorta | Potent Agonist | Potent Agonist | Active |
| Guinea-pig ileum | Weak/Inactive | Weak/Inactive | Active |
| Guinea-pig fundic strip | Weak/Inactive | Weak/Inactive | Active |
| Cat trachea | Weak/Inactive | Weak/Inactive | Active |
This table is based on a study by Coleman et al. (1981), which highlights that U-46619 is a selective mimetic of Thromboxane A2.[6]
Signaling Pathways of U-46619
U-46619 exerts its effects by activating G-protein coupled TP receptors, which can couple to several G-protein subtypes (including Gq/11 and Gi) to initiate a cascade of intracellular signaling events. The primary pathways involve the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). Furthermore, U-46619 is known to activate the RhoA/Rho-kinase pathway, which increases the calcium sensitivity of the contractile machinery. Downstream of these initial events, U-46619 has been shown to induce the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), specifically ERK1/2 and p38.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. Effects of U46619 on intracellular Ca++ concentration and tension in human umbilical artery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 5-trans U-46619
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of 5-trans U-46619, a thromboxane A2 receptor agonist.
This document provides critical safety and logistical information for the handling of this compound. Adherence to these guidelines is essential to ensure a safe laboratory environment and to minimize risks associated with this potent chemical compound.
Personal Protective Equipment (PPE)
Given that this compound is an analogue of U-46619, which is classified as a hazardous substance, stringent personal protective measures are required. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: A properly fitted respirator is necessary when handling the compound outside of a certified chemical fume hood, especially if there is a risk of aerosolization.
-
Body Protection: A lab coat or chemical-resistant apron must be worn to protect against skin contact.
Operational and Disposal Plans
Safe and effective handling of this compound requires careful planning from acquisition to disposal. The following procedural steps provide a direct guide for laboratory operations.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed container in a cool, well-ventilated, and flammable-liquids-rated cabinet.
-
Keep away from heat, sparks, open flames, and other sources of ignition.
Handling and Experimental Use:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Use only non-sparking tools and equipment to prevent ignition.
-
Ground and bond containers when transferring material to prevent static discharge.
-
Avoid direct contact with the skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Do not eat, drink, or smoke in the laboratory where this compound is handled.
Spill Management:
-
In the event of a spill, evacuate the area immediately.
-
Wear the appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).
-
Collect the absorbed material into a sealed container for proper disposal.
-
Ventilate the area and wash the spill site after the material has been removed.
Disposal:
-
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of the hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.
-
Contact your institution's environmental health and safety (EHS) office for specific disposal procedures.
Quantitative Safety Data
The following table summarizes the key hazard and precautionary statements associated with the closely related compound U-46619, which should be applied to this compound.
| Hazard Class | Hazard Statement | Precautionary Statement |
| Flammable Liquid | H225: Highly flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |
| Eye Irritant | H319: Causes serious eye irritation | P233: Keep container tightly closed. |
| STOT SE 3 | H336: May cause drowsiness or dizziness | P240: Ground/bond container and receiving equipment. |
| P241: Use explosion-proof electrical/ventilating/lighting equipment. | ||
| P242: Use only non-sparking tools. | ||
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
